molecular formula C₁₀H₃D₇N₂O B1160217 2-Cyano-N-(4-methylphenyl)acetamide-d7

2-Cyano-N-(4-methylphenyl)acetamide-d7

カタログ番号: B1160217
分子量: 181.24
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Cyano-N-(4-methylphenyl)acetamide-d7, also known as 2-Cyano-N-(4-methylphenyl)acetamide-d7, is a useful research compound. Its molecular formula is C₁₀H₃D₇N₂O and its molecular weight is 181.24. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-N-(4-methylphenyl)acetamide-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-N-(4-methylphenyl)acetamide-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₁₀H₃D₇N₂O

分子量

181.24

同義語

2-Cyano-p-acetotoluidide-d7;  2-Cyano-4’-methylacetanilide-d7;  2-Cyano-N-(4-methylphenyl)acetamide-d7;  Cyanoacet-p-toluidide-d7;  Cyanoacetic acid p-toluidide-d7;  N-(4-Methylphenyl)-2-cyanoacetamide-d7;  N-(4-Methylphenyl)cyanoacetamide-d7;  N-(p-Tolyl)-

製品の起源

United States
Foundational & Exploratory

Chemical Structure and Physical Properties of 2-Cyano-N-(4-methylphenyl)acetamide-d7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and pharmacokinetics, cyanoacetamide derivatives serve as critical building blocks for synthesizing biologically active heterocycles (e.g., thiophenes, pyrazoles, and pyridazines) and act as precursors to immunomodulatory drugs like leflunomide and its active metabolite, teriflunomide. 2-Cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6) is a widely utilized intermediate in these structural-activity relationship (SAR) studies[1][2].

To support rigorous bioanalytical quantification of these compounds, the isotopically labeled variant, 2-Cyano-N-(4-methylphenyl)acetamide-d7 , was developed[1]. By incorporating seven deuterium atoms onto the stable p-tolyl moiety, this compound serves as an ideal Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper details the structural rationale, physical properties, synthesis, and validated protocols for utilizing this -d7 compound in drug development workflows.

Chemical Structure & Molecular Design Rationale

The molecular structure of 2-Cyano-N-(4-methylphenyl)acetamide-d7 consists of a cyanoacetamide core linked via an amide bond to a fully deuterated 4-methylphenyl (p-tolyl) ring.

The Causality of Isotopic Placement

A common pitfall in designing deuterated internal standards is placing the heavy isotopes on exchangeable or metabolically labile positions. The alpha-protons (CH2) of the cyanoacetamide group are highly acidic, with a pKa of approximately 11.0[3]. In aqueous biological matrices or protic LC mobile phases, these alpha-protons undergo rapid hydrogen-deuterium (H/D) exchange[3].

If the deuterium label were placed on the cyanoacetamide core, the isotopic mass shift would rapidly scramble, rendering the internal standard useless for MS quantification. By strategically localizing the -d7 label entirely on the aromatic ring and the methyl group (phenyl-d4, methyl-d3), the +7 Da mass shift is permanently locked, ensuring absolute signal stability during sample preparation and ionization.

Quantitative Physical Properties

The physical properties of the -d7 variant closely mirror its non-deuterated counterpart, with adjustments strictly related to the isotopic mass increase[2].

Property2-Cyano-N-(4-methylphenyl)acetamide2-Cyano-N-(4-methylphenyl)acetamide-d7
CAS Number 6876-54-6N/A (Isotopically Labeled)
Molecular Formula C10H10N2OC10H3D7N2O
Molecular Weight 174.20 g/mol 181.24 g/mol
Density 1.171 g/cm³~1.22 g/cm³ (Isotope adjusted)
Boiling Point 397.9 °C at 760 mmHg~397.9 °C
Flash Point 194.5 °C~194.5 °C

Synthesis & Isotopic Labeling Strategy

The synthesis of 2-Cyano-N-(4-methylphenyl)acetamide-d7 relies on a straightforward, high-yield amidation reaction. Because the starting material (p-toluidine-d7) is an expensive isotopically labeled reagent, the synthetic route must avoid complex coupling agents that complicate purification.

The reaction utilizes ethyl cyanoacetate as an active methylene compound. Heating the reagents in a high-boiling solvent (e.g., toluene) drives the nucleophilic attack of the deuterated amine onto the ester carbonyl. The continuous distillation of the ethanol byproduct shifts the equilibrium entirely to the product side, constituting a self-driving, high-yield system.

Synthesis A p-Toluidine-d7 (Isotopically Labeled) C Tetrahedral Intermediate A->C Nucleophilic Addition (110°C, Toluene) B Ethyl Cyanoacetate (Active Methylene) B->C D 2-Cyano-N-(4-methylphenyl) acetamide-d7 C->D - EtOH (Amidation)

Fig 1: Synthesis pathway of 2-Cyano-N-(4-methylphenyl)acetamide-d7 via amidation.

Protocol 1: Synthesis of 2-Cyano-N-(4-methylphenyl)acetamide-d7

Self-Validating Mechanism: The reaction progress is visually and thermally validated by the collection of ethanol in the Dean-Stark trap. Cessation of ethanol evolution indicates reaction completion.

  • Reagent Assembly: Dissolve 1.0 equivalent of p-toluidine-d7 (isotopic purity >98% atom D) and 1.2 equivalents of ethyl cyanoacetate in anhydrous toluene.

  • Reflux & Distillation: Equip the reaction flask with a Dean-Stark apparatus. Heat the mixture to 110°C (reflux).

  • Equilibrium Shift: Allow the reaction to proceed for 4-6 hours, continuously draining the azeotropically distilled ethanol to prevent the reverse reaction.

  • Crystallization: Cool the mixture to 0-5°C. The product will precipitate as an off-white crystalline solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol/water to achieve >99% chemical purity. Validate isotopic retention via 1H-NMR (absence of aromatic protons at 7.0-7.5 ppm).

Bioanalytical Applications & LC-MS/MS Workflow

In pharmacokinetic (PK) profiling, quantifying cyanoacetamide-derived active pharmaceutical ingredients (APIs) requires an internal standard that perfectly mimics the analyte's extraction recovery and chromatographic retention time, while remaining mass-resolved. The -d7 compound achieves this by co-eluting with the non-deuterated analyte but appearing 7 Daltons heavier in the mass spectrometer.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (2-Cyano-N-(4-methylphenyl)acetamide-d7) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Homogenization LC Liquid Chromatography (C18 Column, Gradient) Extraction->LC Supernatant Injection MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Chromatographic Separation Data Quantification (Analyte/IS Ratio) MS->Data Peak Area Integration

Fig 2: Bioanalytical LC-MS/MS workflow utilizing the -d7 internal standard.

Protocol 2: LC-MS/MS Sample Preparation & Quantification

Self-Validating Mechanism: The use of a -d7 standard inherently validates the extraction efficiency. If the absolute peak area of the IS drops significantly, it flags matrix effects or extraction failures before data is falsely reported.

  • Matrix Spiking: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Spike with 10 µL of a 500 ng/mL working solution of 2-Cyano-N-(4-methylphenyl)acetamide-d7.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid). The acidic environment ensures the cyanoacetamide remains protonated and un-ionized, maximizing solubility in the organic crash solvent.

  • Vortex & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatography: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both with 0.1% formic acid).

  • MRM Detection: Monitor the transitions in positive Electrospray Ionization (ESI+). The IS will yield a parent ion of m/z 182.2[M+H]+. The primary quantifier transition typically involves the loss of the cyanoacetamide moiety, yielding the stable deuterated tolyl cation (m/z 115.1).

References

  • Wikipedia. "Cyanoacetamide". Wikipedia, The Free Encyclopedia. Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of 2-Cyano-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and strategic isotopic labeling of 2-Cyano-N-(4-methylphenyl)acetamide. The methodologies presented herein are grounded in established chemical principles and are designed to be robust and reproducible. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights into potential challenges and optimization strategies.

Introduction: The Significance of 2-Cyano-N-(4-methylphenyl)acetamide and its Isotopologues

2-Cyano-N-(4-methylphenyl)acetamide, also known as α-cyano-p-acetotoluidide, is a versatile chemical intermediate. Its structure, featuring an active methylene group, a nitrile, and an amide, makes it a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] The ability to introduce stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into its structure significantly enhances its utility in modern research.

Isotopically labeled compounds, or isotopologues, are indispensable tools in drug discovery and development.[3] They serve as silent witnesses to their own metabolic fate, allowing for precise tracking and quantification in complex biological matrices.[] Applications include:

  • Metabolic Studies: Elucidating biotransformation pathways by tracking the isotopic tag through various metabolic steps.[]

  • Pharmacokinetics (PK): Using labeled compounds as internal standards for highly accurate quantification in mass spectrometry-based assays.

  • Mechanistic Investigations: Studying reaction mechanisms and enzyme kinetics through the kinetic isotope effect (KIE), where the replacement of an atom with its heavier isotope can alter reaction rates.[5][6]

This guide is structured to provide a logical progression from fundamental synthesis to advanced isotopic labeling strategies, ensuring both conceptual understanding and practical applicability.

Part I: Core Synthesis of 2-Cyano-N-(4-methylphenyl)acetamide

The most direct and widely employed strategy for synthesizing N-substituted-2-cyanoacetamides involves the formation of an amide bond between an amine and a cyanoacetic acid derivative.[1][2]

Primary Synthetic Pathway: Amide Condensation

The condensation of p-toluidine with an activated cyanoacetyl group is the most efficient and atom-economical approach. This can be achieved through two primary methods.

This is a classic and robust method that involves the nucleophilic attack of the amine (p-toluidine) on the carbonyl carbon of ethyl cyanoacetate.[7][8] The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.

Causality and Experimental Choices:

  • Reactants: p-Toluidine is the nucleophile, and ethyl cyanoacetate is the electrophilic acylating agent. Using an excess of the amine can sometimes drive the reaction but complicates purification. Equimolar amounts are standard.[7]

  • Conditions: The reaction can be performed neat (without solvent) or in a high-boiling solvent like toluene or DMF.[7] Heating under reflux is necessary to overcome the activation energy for the elimination of ethanol.[7] Running the reaction neat is often preferred for its simplicity and reduced waste.

  • Self-Validation: The progress of the reaction can be reliably monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. The identity and purity of the final product are confirmed through melting point analysis and spectroscopic methods (NMR, IR, MS).

Synthesis_Method_A p_toluidine p-Toluidine intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate product 2-Cyano-N-(4-methylphenyl)acetamide intermediate->product Elimination Δ (Heat) ethanol Ethanol (byproduct) intermediate->ethanol

Caption: Workflow for synthesis via condensation with ethyl cyanoacetate.

Experimental Protocol: Synthesis via Ethyl Cyanoacetate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 eq.) and ethyl cyanoacetate (1 eq.).

  • Reaction: Heat the mixture under reflux (typically 150-180 °C if neat) for 4-6 hours.[2][7] Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Workup: Allow the reaction mixture to cool to room temperature. The product often solidifies upon cooling. If not, pour the mixture into cold water with vigorous stirring to induce precipitation.[7]

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials or water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline 2-Cyano-N-(4-methylphenyl)acetamide.[7]

This method provides a milder alternative to high-temperature condensation, which can be beneficial for sensitive substrates. It involves activating the carboxylic acid of cyanoacetic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation.[9][10]

Causality and Experimental Choices:

  • Coupling Agent: DCC reacts with cyanoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile (p-toluidine).

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are required to prevent hydrolysis of the activated intermediate and the coupling agent.[10]

  • Byproduct Removal: The primary byproduct is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol: Synthesis via DCC Coupling

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1 eq.) in anhydrous THF. Cool the solution in an ice bath (0 °C).

  • Activation: Add a solution of DCC (1.1 eq.) in anhydrous THF dropwise to the cooled cyanoacetic acid solution. Stir for 20-30 minutes.

  • Amine Addition: Add p-toluidine (1 eq.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Isolation: Filter the reaction mixture to remove the precipitated DCU. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Parameter Method A: Ethyl Cyanoacetate Condensation Method B: DCC Coupling
Starting Materials p-Toluidine, Ethyl Cyanoacetatep-Toluidine, Cyanoacetic Acid, DCC
Conditions High temperature (150-180 °C), often neatRoom temperature
Solvent Optional (e.g., Toluene) or neatRequired (e.g., THF, DCM)
Key Byproduct EthanolDicyclohexylurea (DCU)
Advantages Simple, atom-economical, no coupling agentsMild conditions, high yield
Disadvantages High energy input, potential for thermal degradationCost of coupling agent, DCU removal

Part II: Isotopic Labeling Strategies

The strategic placement of isotopes is critical for maximizing the utility of the labeled compound. The choice of labeling strategy depends on the intended application and the availability of labeled precursors.

Strategy 1: Labeling via Synthesis (Building Block Approach)

This is the most common approach, where an isotopically labeled precursor is incorporated during the synthesis.

Carbon-13 labeling is invaluable for tracing carbon backbones in metabolic studies and for certain NMR applications.[][11]

  • Labeling the Cyano Carbon ([CN-¹³C]): This can be achieved by first synthesizing 2-Chloro-N-(4-methylphenyl)acetamide and then reacting it with a labeled cyanide source, such as potassium cyanide (K¹³CN).

    • Expert Insight: This route involves handling highly toxic cyanide salts and requires stringent safety protocols. However, it is a direct method for specifically labeling the nitrile carbon.

  • Labeling the Carbonyl Carbon ([C=O-¹³C]): Use ¹³C-1-cyanoacetic acid as the starting material in the DCC coupling protocol (Method B). This places the label at a metabolically stable position, ideal for use as an internal standard.

  • Labeling the Methylene Carbon ([-CH₂-¹³C]): Use commercially available ethyl-2-¹³C-cyanoacetate in the direct condensation protocol (Method A). This position is metabolically active, making it useful for studying pathways involving the cleavage of this C-C bond.

Nitrogen-15 labeling is frequently used to track the fate of nitrogen-containing compounds in biological systems.[12][13][14]

  • Labeling the Amide Nitrogen ([-NH-¹⁵N]): The most straightforward method is to use ¹⁵N-labeled p-toluidine as the starting amine in either Method A or Method B. This directly incorporates the isotope into the amide linkage. The enrichment of the final product will directly reflect the enrichment of the starting ¹⁵N-p-toluidine.

Deuterium labeling is widely used to create heavy internal standards for mass spectrometry and to probe reaction mechanisms via the kinetic isotope effect.[5][15]

  • Labeling the Aromatic Ring: Use deuterated p-toluidine (e.g., p-toluidine-d₇) as the starting material. This creates a significant mass shift, making it an excellent internal standard for LC-MS analysis.

  • Labeling the Methyl Group ([-CD₃]): Use p-toluidine with a deuterated methyl group (4-(trideuteriomethyl)aniline) as the precursor.

Isotopic_Labeling_Synthesis cluster_C13 ¹³C Labeling cluster_N15 ¹⁵N Labeling cluster_D ²H (Deuterium) Labeling K13CN K¹³CN product Labeled 2-Cyano-N-(4-methylphenyl)acetamide K13CN->product [CN-¹³C] C13_cyanoacetic_acid ¹³C-1-Cyanoacetic Acid C13_cyanoacetic_acid->product [C=O-¹³C] C13_ethyl_cyanoacetate Ethyl-2-¹³C-cyanoacetate C13_ethyl_cyanoacetate->product [-CH₂-¹³C] N15_toluidine ¹⁵N-p-Toluidine N15_toluidine->product [-NH-¹⁵N] D_toluidine p-Toluidine-d₇ D_toluidine->product [Aromatic-d₄, Methyl-d₃]

Caption: Labeled precursors for the synthetic incorporation of isotopes.

Strategy 2: Post-Synthetic Labeling (Isotope Exchange)

In some cases, an isotope can be introduced into the molecule after it has been synthesized. This is particularly effective for deuterium labeling at acidic C-H positions.

The two protons on the methylene carbon, situated between the electron-withdrawing cyano and carbonyl groups, are acidic and can be exchanged for deuterium.

Causality and Experimental Choices:

  • Mechanism: The reaction proceeds via an enolate intermediate. A base removes an acidic α-proton, and the resulting enolate is then quenched by a deuterium source, such as deuterium oxide (D₂O).

  • Conditions: A basic catalyst (e.g., NaOD, K₂CO₃) is used in a deuterated solvent (e.g., D₂O, MeOD). The reaction is often heated gently to accelerate the exchange. Repeating the process can increase the level of deuterium incorporation.

  • Self-Validation: The extent of deuterium incorporation can be precisely quantified by ¹H NMR (disappearance of the methylene signal) and mass spectrometry (increase in molecular weight by up to two mass units).

Experimental Protocol: Methylene H/D Exchange

  • Setup: Dissolve the unlabeled 2-Cyano-N-(4-methylphenyl)acetamide (1 eq.) in a suitable solvent like methanol-d₄ (MeOD).

  • Exchange: Add a catalytic amount of a base, such as sodium methoxide (NaOMe) or potassium carbonate. Add deuterium oxide (D₂O, 5-10 eq.) to the mixture.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for several hours to overnight.

  • Workup: Neutralize the reaction with a small amount of DCl in D₂O. Remove the solvent under reduced pressure.

  • Purification: The product can be purified by recrystallization from a non-protic solvent system to prevent back-exchange.

Isotopologue Labeling Strategy Labeled Precursor Expected Mass Shift (vs. C₁₀H₁₀N₂O)
[¹³C]-CyanoSyntheticK¹³CN+1
[¹³C]-CarbonylSynthetic¹³C-1-Cyanoacetic acid+1
[¹⁵N]-AmideSynthetic¹⁵N-p-Toluidine+1
[²H₂]-MethylenePost-Synthetic ExchangeD₂O+2
[²H₇]-TolylSyntheticp-Toluidine-d₇+7

Conclusion and Outlook

The synthesis of 2-Cyano-N-(4-methylphenyl)acetamide is well-established, with the direct condensation of p-toluidine and ethyl cyanoacetate representing the most straightforward and scalable method. For isotopic labeling, a synthetic approach using labeled building blocks offers precise control over the location and enrichment of the isotope. Post-synthetic H/D exchange provides a simple and efficient route for deuterating the active methylene position. The selection of a specific pathway should be guided by the intended application of the labeled compound, cost considerations, and the availability of labeled precursors. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently produce and utilize these valuable chemical tools in their scientific endeavors.

References

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  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.
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Spectral Characterization (¹H-NMR, ¹³C-NMR, IR) of 2-Cyano-N-(4-methylphenyl)acetamide-d7: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyano-N-(4-methylphenyl)acetamide-d7 is a critical stable isotope-labeled internal standard (SIL-IS) utilized in advanced LC-MS/MS bioanalysis, pharmacokinetic studies, and the synthesis of complex heterocycles (such as quinoxalinones and thiazoles). Because isotopic purity directly dictates the quantitative accuracy of mass spectrometric assays, rigorous spectral characterization is non-negotiable.

This whitepaper provides a comprehensive, expert-level framework for the structural validation of this -d7 derivative using ¹H-NMR, ¹³C-NMR, and ATR-FTIR spectroscopy. By detailing the causality behind experimental parameters and the quantum-mechanical origins of spectral shifts (e.g., JCD​ coupling and isotopic shielding), this guide serves as a self-validating protocol for analytical scientists.

Molecular Architecture & Isotopic Labeling Rationale

The base molecule, N-(p-tolyl)cyanoacetamide, consists of two distinct modules: a highly reactive cyanoacetamide core and a p-tolyl aromatic ring. In the -d7 variant, the isotopic labeling is strategically localized:

  • Deuterated Module: The p-tolyl ring is fully deuterated ( −C6​D4​CD3​ ), accounting for all 7 deuterium atoms.

  • Protonated Module: The cyanoacetamide core ( −CH2​− , −NH− ) remains unlabeled.

The Causality of the Labeling Strategy: Why not deuterate the entire molecule? The α -protons of the cyanoacetamide group ( −CH2​− flanked by a nitrile and a carbonyl) are highly acidic ( pKa​≈11 ). If deuterated, these positions would undergo rapid H/D back-exchange in protic solvents or biological matrices, destroying the integrity of the internal standard. Conversely, the C-D bonds on the aromatic ring and methyl group are chemically inert under physiological conditions, ensuring absolute isotopic stability during quantitative analysis.

SpectralMap Mol 2-Cyano-N-(4-methylphenyl)acetamide-d7 Core Cyanoacetamide Core (-CH2-, -NH-, -CN, -CO-) Mol->Core Ring Deuterated p-Tolyl Ring (-C6D4-, -CD3) Mol->Ring HNMR_Core 1H-NMR: Strong Singlets (~3.9 ppm, ~10.2 ppm) Core->HNMR_Core CNMR_Core 13C-NMR: Sharp Singlets (C=O, CN, CH2) Core->CNMR_Core HNMR_Ring 1H-NMR: Silent (No aromatic/methyl protons) Ring->HNMR_Ring CNMR_Ring 13C-NMR: Multiplets (Triplets & Septets due to C-D) Ring->CNMR_Ring

Figure 1: Structural-spectral mapping of the cyanoacetamide core and deuterated ring.

Experimental Protocols for Spectral Acquisition

To establish a self-validating analytical system, the choice of solvent, relaxation delays, and instrument calibration must be tightly controlled.

NMR Spectroscopy Protocol
  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is a polar aprotic solvent. Unlike D2​O or CD3​OD , it prevents the H/D exchange of the crucial −NH− and −CH2​− protons, allowing them to be quantified. Furthermore, the residual solvent peak at 2.50 ppm serves as an internal calibration standard .

  • ¹H-NMR Acquisition (400/500 MHz): Acquire 16–32 scans at 298 K. Ensure the water peak in DMSO-d6 (~3.33 ppm) is minimized by using molecular sieves, as moisture can broaden the amide −NH− signal.

  • ¹³C-NMR Acquisition (100/125 MHz): Acquire 1024 scans. Crucial Expert Insight: Deuterated carbons lack the Nuclear Overhauser Effect (NOE) enhancement normally provided by attached protons, and quadrupolar deuterium nuclei significantly increase the T1​ relaxation time of the carbon. Therefore, the relaxation delay ( d1​ ) must be extended to 3–5 seconds to ensure accurate signal integration and adequate signal-to-noise ratio for the −C6​D4​CD3​ carbons.

ATR-FTIR Spectroscopy Protocol
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 1–2 mg of the neat, solid compound directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Causality: Solid-state ATR avoids the use of KBr pellets, which are hygroscopic and often introduce a broad O−H stretch that obscures the critical N−H stretching region.

Workflow S Sample Prep (2-Cyano-N-(4-methylphenyl) acetamide-d7) NMR NMR Acquisition (DMSO-d6, 298K) S->NMR 5-10 mg IR IR Acquisition (ATR-FTIR, Solid) S->IR 1-2 mg Data Data Processing & Peak Assignment NMR->Data IR->Data

Figure 2: Analytical workflow for the spectral characterization of the -d7 SIL-IS.

Spectral Interpretation & Data Presentation

¹H-NMR Analysis: Proving Isotopic Purity

The ¹H-NMR spectrum is the primary tool for verifying the isotopic purity of the -d7 compound. In the unlabeled analog, one observes an AA'BB' aromatic system (~7.1 and 7.4 ppm) and a methyl singlet (~2.2 ppm) . In the -d7 compound, these signals must be completely absent . The spectrum will exclusively display the protons of the cyanoacetamide core: a sharp singlet at ~3.90 ppm ( −CH2​− ) and a downfield singlet at ~10.20 ppm ( −NH− ).

Table 1: Expected ¹H-NMR Data (DMSO-d6, 400 MHz)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationDiagnostic Note
Amide ( −NH− )~10.20Singlet (s)1HValidates amide core integrity
Alpha ( −CH2​− )~3.90Singlet (s)2HSharp; confirms no α -exchange
Aromatic ( −C6​D4​− )N/ASilent0HProves complete ring deuteration
Methyl ( −CD3​ )N/ASilent0HProves complete methyl deuteration
¹³C-NMR Analysis: Decoding C-D Coupling

The ¹³C-NMR spectrum reveals the profound quantum-mechanical effects of deuterium substitution. Deuterium has a nuclear spin of I=1 . Consequently, a carbon atom directly attached to n deuterium atoms will split into 2nI+1 peaks.

  • The methyl carbon ( −CD3​ ) splits into a septet ( 2(3)(1)+1=7 ) with a coupling constant JCD​≈19 Hz.

  • The aromatic carbons (C2, C3, C5, C6) split into triplets ( 2(1)(1)+1=3 ) with JCD​≈24 Hz.

  • Furthermore, the heavier mass of deuterium induces an upfield isotopic shielding effect (typically 0.1 to 0.5 ppm) compared to the protonated analog .

Table 2: Expected ¹³C-NMR Data (DMSO-d6, 100 MHz)

Carbon EnvironmentChemical Shift (ppm)Multiplicity JCD​ Coupling (Hz)
Carbonyl ( C=O )~161.5Singlet (s)-
Aromatic C1 (ipso-N)~136.0Singlet (s)-
Aromatic C4 (ipso-C)~133.0Singlet (s)-
Aromatic C3, C5~128.5Triplet (t)~24
Aromatic C2, C6~118.5Triplet (t)~24
Nitrile ( C≡N )~116.0Singlet (s)-
Alpha ( −CH2​− )~27.0Singlet (s)-
Methyl ( −CD3​ )~19.5Septet (sep)~19
ATR-FTIR Analysis: Resolving the Cyano/Deuterium Overlap

The IR spectrum of the -d7 compound presents a unique analytical challenge. The C≡N stretching vibration is typically a sharp, distinct band at ~2260 cm⁻¹. However, the introduction of the −d7 label shifts the C−H stretching frequencies (normally 2900–3100 cm⁻¹) down to the 2050–2300 cm⁻¹ region due to the increased reduced mass of the C−D bond. As a result, the sharp nitrile peak will be flanked by, or partially overlapping with, the weaker, multiple bands of the aromatic and aliphatic C−D stretches. High-resolution processing is required to differentiate these functional groups.

Table 3: Key ATR-FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity / Shape
N−H Stretch3200 - 3300Strong, broad
C−H Stretch ( −CH2​− )2900 - 2950Weak
C≡N Stretch~2260Sharp, medium
C−D Stretch (Aromatic)~2200 - 2280Multiple bands, weak/medium
C−D Stretch (Aliphatic)~2050 - 2150Multiple bands, weak/medium
C=O Stretch (Amide I)~1660Strong, sharp
N−H Bend (Amide II)~1550Strong

Conclusion

The spectral characterization of 2-Cyano-N-(4-methylphenyl)acetamide-d7 requires a deep understanding of isotopic physics. By utilizing DMSO-d6 to lock exchangeable protons, extending ¹³C relaxation delays to capture un-enhanced deuterated carbons, and carefully resolving the crowded 2200 cm⁻¹ IR region, researchers can establish a highly rigorous, self-validating profile of this critical internal standard.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link] [INDEX]

  • Wang, F., Hu, B.-L., Liu, L., Tu, H.-Y., & Zhang, X.-G. (2017). "One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides." The Journal of Organic Chemistry, 82(20), 11247-11252. URL:[Link] [INDEX]

  • Hansen, P. E. (1988). "Studies Based on Deuterium Isotope Effect on 13C Chemical Shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. URL:[Link] [INDEX]

Methodological & Application

Application Note: Elucidating the Fragmentation Pathway of 2-Cyano-N-(4-methylphenyl)acetamide-d7 by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the fragmentation pathway of 2-Cyano-N-(4-methylphenyl)acetamide-d7 when analyzed by tandem mass spectrometry (MS/MS). Understanding the fragmentation of this deuterated compound is crucial for its use as an internal standard in quantitative bioanalytical assays. This document outlines the theoretical basis for the fragmentation, provides a step-by-step protocol for experimental analysis, and presents the expected fragmentation patterns. The methodologies described herein are designed to ensure scientific rigor and reproducibility.

Introduction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting precursor ions into product ions.[1][2][3] In drug development and metabolism studies, stable isotope-labeled compounds, such as the deuterated 2-Cyano-N-(4-methylphenyl)acetamide-d7, are frequently employed as internal standards for accurate quantification. A thorough understanding of their fragmentation pathways is essential for developing robust and specific analytical methods.

This application note focuses on the collision-induced dissociation (CID) of 2-Cyano-N-(4-methylphenyl)acetamide-d7. The presence of the cyano, amide, and deuterated methylphenyl moieties results in a characteristic fragmentation pattern. We will explore the key bond cleavages and rearrangements that occur upon collisional activation. The deuterium labeling provides a unique signature that aids in distinguishing the internal standard from the unlabeled analyte and elucidating fragmentation mechanisms.[4][5][6]

Theoretical Fragmentation Pathway

The fragmentation of 2-Cyano-N-(4-methylphenyl)acetamide-d7 in positive ion mode ESI-MS/MS is expected to proceed through several key pathways initiated by the protonation of the molecule. The most likely sites of protonation are the nitrogen atom of the amide, the oxygen atom of the carbonyl group, and the nitrogen atom of the cyano group.

Proposed Fragmentation Scheme:

The protonated molecule, [M+H]⁺, will undergo fragmentation upon collision with an inert gas in the collision cell of the mass spectrometer. The primary fragmentation pathways are predicted to involve cleavages of the amide bond and rearrangements involving the cyano and methylphenyl groups.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M_H [M+H]⁺ 2-Cyano-N-(4-methylphenyl)acetamide-d7 m/z = 182.1 F1 Fragment 1 [C₈D₇N+H]⁺ p-toluidine-d7 cation m/z = 115.1 M_H->F1 Amide C-N cleavage F2 Fragment 2 [C₃H₂NO+H]⁺ Cyanoacetyl cation m/z = 68.0 M_H->F2 Amide C-N cleavage F3 Fragment 3 [C₉D₇H₂N]⁺ Loss of CO and CH₂CN m/z = 136.1 M_H->F3 Rearrangement & loss

Caption: Proposed fragmentation pathway of protonated 2-Cyano-N-(4-methylphenyl)acetamide-d7.

Key Fragmentation Mechanisms:

  • Amide Bond Cleavage: The most common fragmentation pathway for N-substituted acetamides is the cleavage of the amide C-N bond.[7] This will result in the formation of two primary fragment ions: the p-toluidine-d7 cation and the cyanoacetyl cation.

  • Rearrangement and Neutral Loss: Molecules containing cyano groups can undergo rearrangements.[8][9] A possible pathway involves the loss of carbon monoxide (CO) and a neutral acetonitrile (CH₃CN) or cyanomethylene (CH₂CN) molecule, leading to the formation of a stable iminium ion.

Experimental Protocol

This protocol outlines the steps for acquiring tandem mass spectrometry data for 2-Cyano-N-(4-methylphenyl)acetamide-d7 using a triple quadrupole or a Q-TOF mass spectrometer.

3.1. Materials and Reagents

  • 2-Cyano-N-(4-methylphenyl)acetamide-d7 standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

3.2. Sample Preparation

  • Prepare a stock solution of 2-Cyano-N-(4-methylphenyl)acetamide-d7 at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.

3.3. Mass Spectrometry Conditions

The following are general starting conditions and should be optimized for the specific instrument being used.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy 10-40 eV (ramped to observe the full fragmentation pattern)

3.4. Data Acquisition Workflow

The following diagram illustrates the general workflow for data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1 µg/mL or 100 ng/mL) Stock->Working Infusion Direct Infusion or LC-MS Injection Working->Infusion MS1 MS1 Scan (Identify Precursor Ion) Infusion->MS1 MS2 MS/MS Scan (Fragment Precursor Ion) MS1->MS2 Spectrum Analyze MS/MS Spectrum MS2->Spectrum Pathway Propose Fragmentation Pathway Spectrum->Pathway

Caption: Experimental workflow for MS/MS analysis.

Expected Mass Spectral Data

Based on the proposed fragmentation pathway, the following table summarizes the expected major fragment ions for 2-Cyano-N-(4-methylphenyl)acetamide-d7.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure
182.1115.1p-toluidine-d7 cation
182.168.0Cyanoacetyl cation
182.1136.1[C₉D₇H₂N]⁺

Conclusion

This application note provides a comprehensive guide to understanding and experimentally determining the fragmentation pathway of 2-Cyano-N-(4-methylphenyl)acetamide-d7 using tandem mass spectrometry. The proposed fragmentation mechanisms and the detailed experimental protocol will enable researchers to develop and validate robust analytical methods for the quantification of the unlabeled analogue in various matrices. The principles outlined here can be extended to the structural elucidation of other related small molecules.

References

  • Drahos, L., & Vékey, K. (2001). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 237-247.
  • Kudo, K., Uekusa, K., & Ikeda, N. (2017). Cyanide poisoning: Mass spectrometric analysis of forensic evidences. Forensic Toxicology, 35(1), 1-12.
  • van der Greef, J., & Nibbering, N. M. M. (1985). Mass spectra of cyano, isocyano and diazo compounds. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement C (pp. 239-269). John Wiley & Sons, Ltd.
  • Maurer, H. H. (2004). Recent updates on analytical methods for detection of cyanide in human blood. Archives of Toxicology, 78(10), 543-553.
  • Furey, A., Lehane, M., & James, K. J. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Toxins, 12(4), 245.
  • Schorb, K., & Spiteller, M. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue. Rapid Communications in Mass Spectrometry, 27(10), 1085-1092.
  • Todua, N. G., Tretyakov, K. V., & Mikaia, A. I. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-alpha-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(3), 345-353.
  • "Stronger ESI signal for deuterated substances." Chemistry Stack Exchange. (2020). [Link]

  • Ohshita, K., & Yamaki, S. (2014). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(1), 74-84.
  • McCarron, P., & Quilliam, M. A. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2583-2592.
  • "Tandem mass spectrometry." Wikipedia. (2023). [Link]

  • "Fragmentation Mechanisms." University of Colorado Boulder. (n.d.). Retrieved March 28, 2026, from [Link]

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2278.
  • PubChem. (n.d.). 2-cyano-n-(4-methylphenyl)acetamide. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. Retrieved March 28, 2026, from [Link]

  • National High Magnetic Field Laboratory. (2026). Tandem Mass Spectrometry (MS/MS). [Link]

  • Longdom Publishing. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Applications Utilizing 2-Cyano-N-(4-methylphenyl)acetamide-d7

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pace of drug discovery necessitates the early and accurate assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to de-risk candidates and prioritize compounds with favorable pharmacokinetic profiles. High-throughput screening (HTS) for metabolic stability has become an indispensable tool in this paradigm. The accuracy of these assays, particularly those reliant on liquid chromatography-mass spectrometry (LC-MS/MS), is critically dependent on the use of appropriate internal standards. This document details the primary application of 2-Cyano-N-(4-methylphenyl)acetamide-d7 as a stable isotope-labeled internal standard (SIL-IS) for enhancing the robustness and precision of HTS metabolic stability assays. We provide a comprehensive theoretical framework, a detailed experimental protocol for an automated 384-well assay, and guidance on data interpretation, establishing this reagent as a critical tool for modern drug development professionals.

Introduction: The Imperative for Robust ADME Screening

In the lead optimization phase of drug discovery, thousands of compounds are synthesized and evaluated. However, poor metabolic stability is a leading cause of candidate attrition, resulting in low bioavailability and short in-vivo half-lives.[1] Therefore, early-stage in vitro assessment of metabolic stability is a critical filtering step. The most common method involves incubating test compounds with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs), and quantifying the rate of parent drug depletion over time.[2]

This quantification is predominantly performed using LC-MS/MS due to its high sensitivity and selectivity. However, the process is susceptible to variations introduced during sample preparation (e.g., extraction, dilution) and analysis (e.g., matrix effects causing ion suppression or enhancement).[3] To correct for this variability, a SIL-IS is employed. A SIL-IS is an ideal analytical tool because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same physical and chemical variations, yet is mass-distinguishable by the spectrometer.[4][5]

2-Cyano-N-(4-methylphenyl)acetamide-d7 is the deuterated analog of 2-Cyano-N-(4-methylphenyl)acetamide. The core structure, a cyanoacetamide derivative, is a common pharmacophore building block used in the synthesis of bioactive heterocyclic compounds.[6] The deuteration of the tolyl methyl group and adjacent aromatic positions provides a significant mass shift (+7 Da), making it an exemplary SIL-IS for its non-deuterated counterpart or other structurally similar screening compounds.

Principle Application: High-Throughput Metabolic Stability Assay

The primary application for 2-Cyano-N-(4-methylphenyl)acetamide-d7 is as an internal standard in an in vitro HTS assay to determine intrinsic clearance (CLint). The assay follows the "substrate depletion" method, where the rate of disappearance of a test compound (the substrate) is monitored over time upon incubation with human liver microsomes (HLM) and the essential cofactor, NADPH.[7][8]

The reaction is terminated at various time points by adding a cold organic solvent (e.g., acetonitrile) that simultaneously precipitates proteins and contains a fixed concentration of the SIL-IS, 2-Cyano-N-(4-methylphenyl)acetamide-d7. By calculating the peak area ratio of the analyte to the SIL-IS, any variability introduced post-quenching is normalized, leading to highly accurate quantification.[3]

HTS_Metabolic_Stability_Workflow cluster_prep 1. Assay Preparation cluster_incubation 2. Incubation & Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis Compound_Plate Test Compounds Plated (384-well) Microsome_Add Add Liver Microsomes + Buffer Compound_Plate->Microsome_Add Pre_Incubate Pre-incubate (37°C) Microsome_Add->Pre_Incubate Reaction_Start Initiate Reaction (Add NADPH) Pre_Incubate->Reaction_Start Time_Points Incubate at 37°C (Time Points: 0, 5, 15, 30 min) Reaction_Start->Time_Points Quench Quench with ACN containing 2-Cyano-N-(4-methylphenyl)acetamide-d7 Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant to Analysis Plate Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data_Processing Calculate Analyte/IS Ratio LCMS->Data_Processing Calc Determine t½ and CLint Data_Processing->Calc

Detailed Experimental Protocol

This protocol is designed for an automated, high-throughput metabolic stability assay in a 384-well format, utilizing 2-Cyano-N-(4-methylphenyl)acetamide-d7 as the internal standard.[7][9]

Materials and Reagents
  • Test Compounds: 10 mM stock solutions in DMSO. Includes the analyte of interest, 2-Cyano-N-(4-methylphenyl)acetamide, and control compounds (e.g., Loperamide for high clearance, Carbamazepine for low clearance).

  • Internal Standard: 2-Cyano-N-(4-methylphenyl)acetamide-d7, 10 mM stock solution in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from Corning or Sekisui XenoTech).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH Regenerating System (e.g., Solution A & B, Corning).

  • Quench Solution: Acetonitrile (ACN), HPLC-grade, containing 100 nM 2-Cyano-N-(4-methylphenyl)acetamide-d7. Stored at -20°C.

  • Plates: 384-well polypropylene plates for incubation and analysis.

  • Equipment: Automated liquid handler (e.g., Beckman Coulter Echo, Hamilton STAR), plate incubator (37°C), plate centrifuge, LC-MS/MS system.

Reagent Preparation
  • Working Test Compound Plate (200 µM): Prepare a daughter plate by diluting the 10 mM stock solutions 1:50 in ACN:Water (50:50).

  • HLM Working Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock 1:20 in 0.1 M Potassium Phosphate Buffer. Keep on ice.

  • NADPH Working Solution: Prepare immediately before use according to the manufacturer's instructions. Keep at 37°C.

  • Quench Solution: Dilute the 10 mM SIL-IS stock to a final concentration of 100 nM in ice-cold ACN. Prepare sufficient volume for all time points.

Automated Assay Procedure

The following steps are programmed into an automated liquid handler.

  • Compound Plating: Transfer 1 µL of 200 µM test compound working solution to the incubation plates. This results in a 2 µM final assay concentration.

  • Microsome Addition: Add 50 µL of the 1 mg/mL HLM working solution to all wells. The final microsomal protein concentration will be 0.5 mg/mL.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • For the T=0 plate, first add 100 µL of ice-cold Quench Solution, then add 50 µL of NADPH working solution.

    • For all other time point plates (T=5, 15, 30 min), add 50 µL of 37°C NADPH working solution to initiate the reaction.

  • Time-Point Incubation: Incubate the plates at 37°C.

  • Reaction Termination (Quenching): At the designated time (5, 15, or 30 minutes), add 100 µL of ice-cold Quench Solution to the respective plates to stop the reaction.

  • Protein Precipitation: Seal the plates and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant to a new 384-well analysis plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting parameters and should be optimized for the specific system.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 minutes
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions
Analyte2-Cyano-N-(4-methylphenyl)acetamide (MW: 174.2)
Q1/Q3175.1 -> 91.1
Internal Standard2-Cyano-N-(4-methylphenyl)acetamide-d7 (MW: 181.2)
Q1/Q3182.1 -> 98.1

Note: MS/MS transitions are predicted and must be empirically optimized.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each time point, determine the ratio of the analyte peak area to the SIL-IS peak area.

  • Normalize to T=0: Calculate the '% Remaining' at each time point by normalizing the peak area ratio to the T=0 sample (which represents 100%).

    • % Remaining = (Ratio_t / Ratio_t0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the '% Remaining' versus time (in minutes). The slope of the linear regression line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg microsomal protein)

Self-Validating System and Expected Results

The protocol's integrity is validated by including standard control compounds.[8]

CompoundExpected t½ (min)Expected CLint ClassRole in Assay
Loperamide< 10High ClearancePositive Control
Carbamazepine> 30Low ClearanceNegative Control
Analyte (Example)22Moderate ClearanceTest Compound

A stable SIL-IS response across all samples and predictable results for the controls confirm the validity of the assay run.

Broader Applications and Future Directions

While the primary application is as an internal standard for metabolic stability, the principles can be extended.

  • Permeability and Efflux Assays: In Caco-2 or MDCK cell-based assays, LC-MS/MS is used to quantify compound transport. 2-Cyano-N-(4-methylphenyl)acetamide-d7 can serve as an internal standard for quantifying its parent compound in these systems.

  • In Vivo Pharmacokinetic Studies: For cassette dosing or discrete PK studies involving 2-Cyano-N-(4-methylphenyl)acetamide, the deuterated analog is the gold standard for creating accurate standard curves for quantification in plasma or tissue homogenates.[10]

  • The "Deuterium Switch" Potential: If the parent compound, 2-Cyano-N-(4-methylphenyl)acetamide, were identified as a hit in a primary screen, the deuterated version itself could be evaluated as a potential therapeutic. Deuteration at a site of metabolism can slow down clearance, a strategy known as the "deuterium switch."[11] This leverages the kinetic isotope effect, where the stronger Carbon-Deuterium bond is harder for enzymes to cleave than a Carbon-Hydrogen bond.

KIE_Diagram cluster_CH Metabolism of Parent Compound cluster_CD Metabolism of Deuterated Compound P450_CH CYP450 Enzyme CH_Bond R-CH₃ Transition_CH [R-CH₂---H---O-Enz]‡ CH_Bond->Transition_CH Lower Activation Energy (Weaker C-H Bond) FAST Product_CH R-CH₂OH Transition_CH->Product_CH Metabolite P450_CD CYP450 Enzyme CD_Bond R-CD₃ Transition_CD [R-CD₂---D---O-Enz]‡ CD_Bond->Transition_CD Higher Activation Energy (Stronger C-D Bond) SLOW Product_CD R-CD₂OH Transition_CD->Product_CD Metabolite

References

  • Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening. [Link]

  • Shah, P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. [Link]

  • Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry. [Link]

  • Wang, R., et al. (2010). A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 2-cyano-n-(4-methylphenyl)acetamide (C10H10N2O). PubChemLite. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • NextSDS. (n.d.). 2-CYANO-N-(4-METHYLBENZYL)ACETAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Li, W., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. ACS Chemical Biology. [Link]

  • Morimoto, K., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Chemistry – An Asian Journal. [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry.
  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • da Silva, P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Sharma, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Current Drug Targets. [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

  • Gupta, A., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving Deuterium Scrambling and Isotopic Exchange in 2-Cyano-N-(4-methylphenyl)acetamide-d7

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isotopic fidelity issues when utilizing deuterated internal standards or conducting structural mass spectrometry studies.

The compound 2-Cyano-N-(4-methylphenyl)acetamide-d7 presents a unique analytical challenge due to its dual-nature: it possesses highly labile solution-phase protons (the α-CH₂ and amide NH) alongside a stable deuterated aromatic system (the d7-tolyl ring) that is uniquely susceptible to gas-phase scrambling during tandem mass spectrometry.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind isotopic exchange, provide self-validating experimental protocols, and establish a robust framework to ensure absolute data integrity.

Part 1: Mechanistic Overview & Diagnostic Flowchart

Understanding the chemical environment of your molecule is the first step in resolving isotopic instability.

  • Solution-Phase Vulnerability: The α-methylene protons are flanked by strongly electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) groups, rendering them highly acidic with a pKa of approximately 11[1]. In protic solvents, these carbon centers, along with the amide NH, will rapidly undergo acid/base-catalyzed H/D exchange[2].

  • Gas-Phase Vulnerability: The d7-tolyl ring is chemically stable in solution unless subjected to extreme electrophilic conditions (e.g., prolonged exposure to deuterated trifluoroacetic acid)[3]. However, during Collision-Induced Dissociation (CID) in MS/MS, vibrational excitation causes the deuteriums on the tolyl ring to migrate (scramble) intramolecularly before the amide bond cleaves[4].

Troubleshooting Start Observation: Loss of Isotopic Purity or Unexpected Mass Shifts PhaseCheck When does the issue occur? Start->PhaseCheck GasPhase During MS/MS Analysis (Gas-Phase) PhaseCheck->GasPhase LC-MS/MS SolPhase During Sample Prep/Storage (Solution-Phase) PhaseCheck->SolPhase Prep/Storage CID Using CID Fragmentation? GasPhase->CID Protic Using Protic Solvents or Extreme pH? SolPhase->Protic GasScramble Diagnosis: Gas-Phase H/D Scrambling CID->GasScramble Yes SolExchange Diagnosis: Acid/Base Catalyzed Exchange Protic->SolExchange Yes FixETD Solution: Switch to ETD/ECD or minimize activation energy GasScramble->FixETD FixSolvent Solution: Use aprotic solvents (e.g., MeCN) & buffer to pH 2.5 SolExchange->FixSolvent

Fig 1: Diagnostic decision tree for isolating solution-phase vs. gas-phase deuterium scrambling.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My MS1 scan shows the correct [M+H]+ for the d7 compound, but my MS2 fragments show a distribution of d4, d5, and d6 ions. Why is the label falling off? A1: You are observing gas-phase scrambling. During CID, the internal energy added to the ion mobilizes protons and deuterons, causing them to migrate across the molecule prior to fragmentation[4]. Because your MS1 precursor is fully intact (d7), this self-validates that the issue is not in your sample preparation, but strictly an artifact of the MS2 activation method.

Q2: I left my stock solution in Methanol/Water overnight, and now my MS1 shows a mix of d7, d8, and d9 species. What happened? A2: You are observing solution-phase H/D exchange at the unlabeled, labile sites. The α-CH₂ and the amide NH are exchanging with the protic solvent[2]. If your solvent has trace deuterium (or if you are conducting an HDX experiment), these sites will pick up deuterium, artificially inflating your mass.

Q3: Can I still use CID if my instrument doesn't have ETD capabilities? A3: Yes, but you must alter the ionization chemistry. By using alkali metal cationization (e.g., forming [M+Na]+ instead of[M+H]+), you sequester the mobile charge carriers. This significantly raises the energy barrier for hydrogen migration and reduces scrambling[4].

Part 3: Self-Validating Experimental Protocols
Protocol A: LC-MS/MS Method Optimization for Preserving Gas-Phase Isotopic Integrity
  • Step 1: Reconstitute standard in 100% dry Acetonitrile.

    • Causality: Aprotic solvents lack exchangeable protons, preventing solution-phase exchange of the labile amide and α-CH₂ protons, thereby isolating any observed scrambling strictly to the gas phase[2].

  • Step 2: Acquire an MS1 Full Scan (no fragmentation).

    • Validation Checkpoint: If the [M+H]+ ion matches the theoretical d7 mass, your solution-phase integrity is validated. If it shows unexpected mass shifts, the issue occurred prior to ionization.

  • Step 3: Perform MS/MS using Electron Transfer Dissociation (ETD).

    • Causality: ETD is a non-ergodic fragmentation technique that induces backbone cleavage faster than intramolecular proton/deuteron migration can occur, preserving the spatial localization of the d7 label[5].

  • Step 4: (Alternative) If ETD is unavailable, perform CID using sodium adducts ([M+Na]+).

    • Causality: Alkali metals sequester mobile charge carriers, significantly raising the energy barrier for hydrogen migration compared to highly mobile protonated species[4].

Protocol B: Solution-Phase Quenching and Handling
  • Step 1: Buffer aqueous sample matrices to pH 2.5 using cold Formic Acid.

    • Causality: The rate of acid/base-catalyzed H/D exchange at carbon centers and amides reaches a characteristic V-shape minimum between pH 2.0 and 3.0[2].

  • Step 2: Maintain samples at 0°C in a chilled autosampler.

    • Causality: Thermal energy drives the enolization required for α-carbon exchange. Lowering the temperature exponentially decreases the exchange kinetics[2].

  • Step 3: Execute rapid-gradient UHPLC (≤ 3 minutes).

    • Validation Checkpoint: Inject a fully deuterated control at the beginning and end of the queue. If the end-of-queue sample retains >95% isotopic purity, your quench conditions are successfully validated.

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of different mass spectrometry fragmentation modalities on the retention of the d7 label in 2-Cyano-N-(4-methylphenyl)acetamide-d7.

Fragmentation ModeAdduct TypeActivation EnergyMS1 Precursor IntegrityFragment d7 RetentionScrambling Extent
CID (High Energy) [M+H]+30 eV100% Intact~40%High
CID (Low Energy) [M+H]+15 eV100% Intact~75%Moderate
CID (Sodium Adduct) [M+Na]+20 eV100% Intact~85%Low
ETD [M+H]+N/A (Electron)100% Intact>95%Negligible
References
  • Demmers, J. A. A., et al. "Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determination." Journal of the American Chemical Society.4

  • "Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer." PubMed. 5

  • "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." MDPI. 2

  • "Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid." PMC. 3

  • "Cyanoacetamide." Wikipedia. 1

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction of 2-Cyano-N-(4-methylphenyl)acetamide-d7 from Serum

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 2-Cyano-N-(4-methylphenyl)acetamide-d7 from serum. It is designed as a troubleshooting and optimization resource, moving beyond basic protocols to explain the scientific principles behind achieving high-yield, reproducible extractions for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Foundational Principles & Initial FAQs

This section addresses the fundamental concepts governing the extraction of this specific analyte from a complex biological matrix.

Q: What is the primary analytical goal when extracting 2-Cyano-N-(4-methylphenyl)acetamide-d7 from serum?

A: The primary goal is to achieve the efficient and selective transfer of the analyte from the complex aqueous environment of serum into an immiscible organic solvent. This process must be highly reproducible and minimize the co-extraction of endogenous matrix components (e.g., phospholipids, proteins) that can interfere with subsequent analysis. The analyte itself, 2-Cyano-N-(4-methylphenyl)acetamide, is a moderately polar compound due to its cyano and acetamide functional groups. The key to successful LLE is to manipulate experimental conditions to favor its partitioning into the organic phase.[1][2]

Q: Why is a deuterated version (d7) of the analyte used as the standard?

A: The 'd7' signifies that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[3] This creates a Stable Isotopically Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard in quantitative bioanalysis for several critical reasons:[4][5]

  • Correction for Variability: It is chemically identical to the non-labeled analyte (the compound you want to measure) and thus exhibits nearly the same behavior during extraction, chromatography, and ionization in the mass spectrometer.[3][6] Any analyte lost during sample processing will be matched by a proportional loss of the SIL-IS, allowing for accurate correction.

  • Improved Precision and Accuracy: By normalizing the response of the analyte to the response of the SIL-IS, the method becomes more robust and compensates for variations in extraction recovery, injection volume, and instrument drift.[5][6]

  • Co-elution: The analyte and the SIL-IS will co-elute during liquid chromatography but are easily distinguished by the mass spectrometer due to their mass difference, providing the most accurate quantification.[4]

Section 2: Troubleshooting Guide for Low Extraction Recovery

Low or inconsistent recovery is the most common challenge in LLE. This section is structured to diagnose and resolve the root causes of this issue.

Issue 1: Inappropriate Organic Solvent Selection

Q: My analyte recovery is poor. How do I choose the right organic solvent for 2-Cyano-N-(4-methylphenyl)acetamide-d7?

A: The choice of solvent is the most critical parameter and is governed by the principle of "like dissolves like," while ensuring immiscibility with the aqueous serum sample. Your analyte is moderately polar. Using a highly non-polar solvent like hexane will result in poor recovery, while a very polar solvent like ethanol will be miscible with the serum.[1][7] You must find a balance.

The Causality: The goal is to select a solvent with sufficient polarity to effectively solvate the cyano and acetamide groups, but not so polar that it becomes miscible with water or co-extracts excessive matrix interferences.[8]

Recommended Solvents for Optimization:

  • Methyl tert-butyl ether (MTBE): An excellent starting point. It is less dense than water, has moderate polarity, and is less prone to emulsion formation than diethyl ether.

  • Ethyl Acetate: A more polar option that can be effective for this analyte. However, it has some water solubility, which can affect phase separation and volume reproducibility. It is also an excellent solvent for many organic compounds, meaning it may co-extract more endogenous material.[9]

  • Dichloromethane (DCM): A versatile, denser-than-water solvent. Its polarity is suitable, but it can be more prone to forming emulsions.[9][10] A mixture, such as DCM/MTBE, can sometimes provide the optimal balance.

Data-Driven Solvent Selection:

SolventPolarity IndexDensity (g/mL)Key Considerations for This Application
n-Hexane0.10.655Not Recommended. Too non-polar; will not efficiently extract the analyte.[1]
Diethyl Ether2.80.713Good solvency, but high volatility and tendency to form peroxides and emulsions.
Methyl tert-butyl ether (MTBE) 2.50.740Primary Recommendation. Good balance of polarity, low water solubility, less emulsion formation.
Ethyl Acetate 4.40.902Secondary Recommendation. Higher polarity may improve recovery but can increase water content in the organic phase and co-extract more interferences.[9]
Dichloromethane (DCM)3.11.33Good solvency but is denser than water and has a higher tendency to form emulsions.[10]
Issue 2: Sub-Optimal Sample pH

Q: I'm using a recommended solvent, but my recovery is still inconsistent. How does pH affect the extraction?

A: For ionizable compounds, pH is a critical factor that dictates the charge state of the analyte.[11] LLE is most efficient when the target analyte is in its neutral, un-ionized form, as this state is most soluble in the organic phase.[2][8] While amides are generally considered neutral, their solubility can still be influenced by the pH of the aqueous environment. Extreme pH values can potentially lead to hydrolysis or minor protonation/deprotonation, affecting partitioning.

The Causality: The goal is to maintain a sample pH that ensures the analyte remains in its most non-polar, neutral state, thereby maximizing its partition coefficient (LogP/LogD) in favor of the organic solvent.[8][12]

Troubleshooting Steps:

  • Establish a Baseline: Perform the extraction on a non-pH-adjusted serum sample (serum pH is typically ~7.4).

  • Test Acidic & Basic Conditions: Prepare two additional sets of samples. Adjust the pH of one set to ~6.0 with a weak acid (e.g., dilute formic acid) and the other to ~8.0 with a weak base (e.g., dilute ammonium hydroxide).

  • Compare Recoveries: Analyze the extracts from all three conditions. This will reveal if pH adjustment provides a significant advantage. For most neutral amide compounds, extraction is often robust across a near-neutral pH range, but this empirical test is self-validating.[13]

Issue 3: Emulsion Formation

Q: I'm seeing a thick, cloudy third layer between the serum and my solvent that won't separate. What is this and how can I fix it?

A: You are observing an emulsion. This is a common problem when extracting from biological matrices like serum, which are rich in lipids and proteins that act as surfactants.[2][14] Vigorous shaking exacerbates the issue by increasing the surface area between the two immiscible liquids.

The Causality: Surfactant-like molecules in the serum can stabilize microscopic droplets of one liquid within the other, preventing the clean phase separation required for LLE.[14]

Strategies for Prevention and Resolution:

MethodMechanismImplementation
Gentle Mixing Reduces the energy input that creates emulsions.Instead of vigorous vortexing/shaking, gently invert the tube 20-30 times for 1-2 minutes.[14]
"Salting Out" Increases the polarity of the aqueous phase and can destabilize emulsions.Add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the serum sample before adding the organic solvent.[8][15]
Centrifugation Uses physical force to break the emulsion and compact the interface.After mixing, centrifuge the samples at 2000-4000 x g for 5-10 minutes. This is often the most effective solution.
Solvent Change Some solvents are less prone to emulsification.If using DCM or ethyl acetate, consider switching to MTBE, which is known to form cleaner phase boundaries.

Section 3: Optimized Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology that incorporates the principles discussed above for a robust extraction.

Optimized LLE Protocol
  • Sample Aliquoting: Pipette 200 µL of serum sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (2-Cyano-N-(4-methylphenyl)acetamide-d7 in a suitable solvent like methanol) to each sample. Vortex briefly.

  • Protein Binding Disruption (Optional but Recommended): Add 200 µL of acetonitrile. Vortex for 30 seconds to precipitate proteins. Centrifuge at high speed (>10,000 x g) for 5 minutes. Transfer the supernatant to a new tube. This step combines protein precipitation with LLE for enhanced recovery and cleanliness.[16][17]

  • pH Adjustment (If Necessary): Based on optimization experiments, add a small volume (e.g., 20 µL) of buffer or dilute acid/base if required.

  • Addition of Extraction Solvent: Add 1 mL of MTBE to each tube.

  • Extraction: Cap the tubes securely and mix by gentle inversion on a rocker or rotator for 10 minutes. Avoid vigorous vortexing to prevent emulsions.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to achieve a clean, sharp separation between the upper organic layer and the lower aqueous layer.

  • Analyte Collection: Carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to disturb the aqueous layer or any interfacial material.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis. Vortex briefly and transfer to an autosampler vial for injection.

Visualized LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction start 1. Aliquot 200 µL Serum spike 2. Spike with Internal Standard (d7) start->spike ppt 3. Add Acetonitrile to Precipitate Proteins spike->ppt cent1 4. Centrifuge & Collect Supernatant ppt->cent1 add_solvent 5. Add 1 mL MTBE cent1->add_solvent mix 6. Gentle Inversion (10 min) add_solvent->mix cent2 7. Centrifuge for Phase Separation mix->cent2 transfer 8. Transfer Organic Layer cent2->transfer evap 9. Evaporate to Dryness (N2 Stream) transfer->evap recon 10. Reconstitute in Mobile Phase evap->recon end_node Inject into LC-MS recon->end_node

Caption: Optimized workflow for the LLE of the target analyte from serum.

Section 4: Visual Troubleshooting Guide

Use this decision tree to systematically diagnose and solve issues with extraction performance.

Troubleshooting_Tree start Problem: Low or Irreproducible Recovery q_emulsion Is an emulsion forming? start->q_emulsion q_solvent Have you optimized the solvent? start->q_solvent q_process Is your process consistent? start->q_process q_emulsion->q_solvent No s_emulsion_mix Solution: Use gentle inversion instead of shaking. q_emulsion->s_emulsion_mix Yes q_solvent->q_process Yes a_solvent_test Action: Test MTBE vs. Ethyl Acetate. Match solvent polarity to analyte. q_solvent->a_solvent_test No a_process_vortex Action: Ensure consistent vortex/mixing times and speeds. q_process->a_process_vortex No s_emulsion_centrifuge Solution: Centrifuge at >2000g for 10 min. s_emulsion_mix->s_emulsion_centrifuge If persists... s_emulsion_salt Solution: Add NaCl ('salting out'). s_emulsion_centrifuge->s_emulsion_salt If persists... a_process_evap Action: Check for analyte loss during evaporation (too hot/too long). a_process_vortex->a_process_evap Then check... a_process_ph Action: Screen pH 6, 7.4, and 8 to ensure analyte is neutral. a_process_evap->a_process_ph Then check...

Caption: A logical decision tree for troubleshooting poor LLE recovery.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • van den Broek, I., & van der Heeft, E. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction efficiency. Retrieved from [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]

  • Lelario, F., et al. (2022).
  • Cao, M., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics, 14(8), 107.
  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the different extractant solvents used for the analysis of cyano- and phyco-toxins. Retrieved from [Link]

  • Grilc, M., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7677–7684.
  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (2025, October 16). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chromtech. (n.d.). Simplified Extraction of Drugs from Serum Using Immobilized Liquid Extraction 96-Well Plates. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. Retrieved from [Link]

  • Cordon, A. M. (1981). Effective use of organic solvents to remove drugs from biologic specimens. Journal of analytical toxicology, 5(5), 237-42.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • Tobiszewski, M. (2017). Greener organic solvents in analytical chemistry. Current Opinion in Green and Sustainable Chemistry, 7, 29-33.
  • Jain, A., et al. (2012). Extraction of Drug from the Biological Matrix: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 946-966.
  • Google Patents. (n.d.). CN105645501A - Method for recovering N,N-dimethyl acetamide from pharmaceutical wastewater.
  • Tobiszewski, M. (2016). Extraction with environmentally friendly solvents. TrAC Trends in Analytical Chemistry, 76, 18-27.
  • Das, A., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-286.
  • Jenke, D. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions). Retrieved from [Link]

  • ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction.... Retrieved from [Link]

Sources

Overcoming baseline noise in 2-Cyano-N-(4-methylphenyl)acetamide-d7 MRM transitions

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Baseline Noise in 2-Cyano-N-(4-methylphenyl)acetamide-d7 MRM Transitions

Welcome to the Advanced Applications Support Center. When developing high-sensitivity quantitative assays, utilizing a stable isotope-labeled (SIL) internal standard like 2-Cyano-N-(4-methylphenyl)acetamide-d7 is critical for correcting matrix effects[1]. However, this specific molecule presents unique mass spectrometry challenges. Its highly polar cyano group, acidic active methylene protons, and propensity for source clustering can lead to severe baseline noise, compromising your Limit of Quantitation (LOQ).

This guide provides field-proven, mechanistic solutions to isolate and eliminate chemical background noise in your Multiple Reaction Monitoring (MRM) channels.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise in my d7 MRM channel significantly higher than the unlabeled analyte channel, even in matrix blanks? A: Elevated baselines in the SIL channel are typically caused by isotopic impurities or MRM cross-talk. While a 7 Da mass shift (m/z 175.1 → 182.1) is theoretically sufficient to prevent natural isotopic overlap[2], incomplete deuteration during the synthesis of the standard (e.g., presence of d5 or d6 species) can elevate the baseline. Furthermore, if the collision cell is not cleared rapidly enough, fragment ions from the high-concentration unlabeled analyte can "bleed" into the d7 channel.

Q2: How do source parameters like cone gas flow influence the chemical background for cyanoacetamides? A: Cyanoacetamides readily form solvent clusters in the electrospray ionization (ESI) source due to the strong dipole of the cyano and amide functional groups. High baseline noise in low-mass MRM transitions is frequently caused by these non-covalent clusters entering the quadrupoles and fragmenting non-specifically[3]. Increasing the cone gas flow rate physically strips these solvent molecules away, breaking up the clusters before they enter the high-vacuum region, which significantly improves the signal-to-noise (S/N) ratio[3].

Q3: Can my choice of MRM transition dictate the noise floor? A: Absolutely. Small neutral losses (such as the loss of H₂O or HCN) are thermodynamically favored for many background matrix components, leading to a high degree of chemical interference[4]. Monitoring a highly specific structural fragment—such as the cleavage of the amide bond to yield the deuterated 4-methylaniline ion—filters out isobaric matrix ions that coincidentally share the precursor mass.

Q4: Could Hydrogen-Deuterium (H/D) exchange be causing my erratic baseline? A: Yes. The alpha-carbon protons (located between the -CN and -C=O groups) are highly acidic. While the d7 label is located on the p-tolyl ring and is non-exchangeable, the unlabeled analyte's acidic protons can exchange with protic solvents (like methanol or water) in the mobile phase. This can cause partial mass shifts and erratic ionization efficiency, manifesting as a fluctuating baseline. Ensure your mobile phase is strictly buffered (e.g., 0.1% formic acid) to suppress enolization.

Experimental Protocols: Self-Validating Troubleshooting Workflows
Protocol 1: Optimizing Source Desolvation to Mitigate Solvent Clusters

Objective: Eliminate chemical noise caused by[M+H+Solvent]⁺ clusters without sacrificing analyte sensitivity.

  • Infusion Setup: Set up a post-column T-infusion of the 2-Cyano-N-(4-methylphenyl)acetamide-d7 standard at 10 ng/mL into a 50:50 mobile phase flow (0.1% formic acid in H₂O/Acetonitrile) at your assay's standard flow rate.

  • Cone Gas Titration: While monitoring the primary d7 MRM transition (m/z 182.1 → 115.1), incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr (or your instrument's equivalent parameter)[3].

  • S/N Calculation: Do not optimize based on absolute signal intensity alone. Calculate the Signal-to-Noise (S/N) ratio at each step. Higher cone gas flows will lower the noise floor faster than the analyte signal drops, resulting in a net S/N gain[3].

  • Temperature Tuning: Increase the source desolvation temperature in 25°C increments (up to 500°C) to prevent the highly polar cyano group from retaining water molecules. Lock in the temperature that yields the lowest baseline variance.

Protocol 2: Evaluating SIL Isotopic Purity and Systemic Cross-Talk

Objective: Differentiate between standard impurity and collision cell bleed.

  • Isotopic Purity Check: Inject a high concentration (100 ng/mL) of the d7 standard alone. Monitor both the d7 transitions and the unlabeled transitions (m/z 175.1 → 108.1). If the unlabeled signal exceeds 0.5% of the d7 signal, the SIL purity is insufficient and will artificially elevate the baseline[2].

  • Cross-Talk Evaluation: Inject 100 ng/mL of the unlabeled standard alone. Monitor the d7 channels. If a peak appears at the retention time of the analyte in the d7 channel, cross-talk is occurring.

  • Parameter Adjustment: To resolve cross-talk, increase the inter-channel delay (e.g., from 5 ms to 20 ms) and ensure the collision cell dwell times allow for complete ion evacuation between scans.

Data Presentation: MRM Transition Specificity

Selecting the correct product ion is the most effective way to mathematically exclude baseline noise[4]. The table below summarizes the quantitative impact of transition selection for the d7 internal standard.

Table 1: Quantitative Comparison of MRM Transitions for 2-Cyano-N-(4-methylphenyl)acetamide-d7

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentitySpecificityTypical S/N ImpactBaseline Noise Level
182.1 115.1 [d7-4-methylaniline+H]⁺HighOptimalLow
182.1 98.1 [d7-tropylium]⁺Very HighModerateVery Low
182.1 155.1 [M+H - HCN]⁺LowPoorHigh (Chemical Bleed)
182.1 164.1 [M+H - H₂O]⁺Very LowPoorSevere

Note: The 182.1 → 115.1 transition represents the cleavage of the amide bond, which is highly structurally specific and avoids the generic neutral losses that plague low-mass quantitative assays.

Mandatory Visualization: Troubleshooting Logic

G Start High Baseline Noise in 2-Cyano-N-(4-methylphenyl)acetamide-d7 Q1 Noise Present in Solvent Blanks? Start->Q1 PathYes System/Source Contamination Q1->PathYes Yes PathNo Analyte/Matrix Interference Q1->PathNo No Solvent Optimize Cone Gas & Voltage Reduce Solvent Clusters PathYes->Solvent Carryover Evaluate Wash Solvents Check Column Bleed PathYes->Carryover Crosstalk Check MRM Cross-talk Increase Inter-channel Delay PathNo->Crosstalk Isotope Verify SIL Purity Quantify d0-d6 Impurities PathNo->Isotope HDExchange Assess H/D Exchange (Active Methylene Protons) PathNo->HDExchange

Figure 1: Workflow for isolating baseline noise sources in d7-labeled cyanoacetamide MRM transitions.

References
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury? SciSpace.

Sources

Technical Support Center: Eliminating Carryover in 2-Cyano-N-(4-methylphenyl)acetamide-d7 LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, bioanalytical scientists, and drug development professionals permanently resolve carryover issues associated with 2-Cyano-N-(4-methylphenyl)acetamide-d7.

Because this compound is a deuterated stable isotope-labeled internal standard (SIL-IS), any carryover into double-blank or zero-blank samples can cause severe quantitative inaccuracies and lead to batch failures in regulated pharmacokinetic (PK) assays.

Mechanistic Overview: The Causality of Carryover

To eliminate carryover, we must first understand why 2-Cyano-N-(4-methylphenyl)acetamide-d7 adheres to liquid chromatography-mass spectrometry (LC-MS/MS) system components. The carryover of this specific molecule is driven by a dual-mechanism based on its physicochemical properties:

  • Hydrophobic Adsorption: The 4-methylphenyl (tolyl) ring is highly lipophilic. It exhibits strong hydrophobic interactions with Vespel rotor seals, PEEK tubing, and the C18 stationary phase.

  • Metal Chelation & Dipole Interactions: The cyanoacetamide moiety (-CO-CH2-CN) contains strong hydrogen-bond acceptors and a potentially acidic alpha-proton. This structure acts as a bidentate ligand, allowing the molecule to coordinate tightly with exposed metal cations (e.g., Fe³⁺, Ni²⁺) present in stainless steel autosampler needles, seats, and column frits [4].

Standard wash solvents typically only address the hydrophobic mechanism, leaving the metal-coordinated molecules intact to bleed into subsequent injections.

Diagnostic Workflow

Before altering your analytical method, you must isolate the exact source of the carryover. The following logic tree provides a self-validating diagnostic approach to ensure you are troubleshooting the correct hardware component.

CarryoverDiagnosis Start Inject ULOQ followed by 3 consecutive Blanks Check1 Is carryover peak area decreasing across blanks? Start->Check1 Yes1 Autosampler or Column Carryover Check1->Yes1 Yes No1 System Contamination (Mobile Phase/Source) Check1->No1 No Check2 Run Gradient without Injection (Zero-Volume Blank) Yes1->Check2 Result1 Peak Present: Column Carryover Check2->Result1 Peak detected Result2 No Peak: Autosampler Carryover Check2->Result2 No peak

Fig 1. Diagnostic workflow to isolate the source of LC-MS/MS carryover.

Troubleshooting Guide & FAQs

Q1: My diagnostic test points to the autosampler. What is the optimal wash solvent for this compound? A: Standard wash solvents (like 100% Methanol or 50:50 ACN:Water) fail because they only solubilize the hydrophobic tolyl group but do not disrupt the metal-coordination of the cyanoacetamide group [1]. To eliminate autosampler carryover, you must use a multi-component "strong wash" that disrupts both hydrophobic and ionic interactions [2]. A highly effective, field-proven mixture is: 25% Water, 25% Methanol, 25% Acetonitrile, 25% Isopropanol with 0.2% Formic Acid [3]. The isopropanol wets the hydrophobic surfaces, while the formic acid protonates the analyte and passivates metal active sites.

Q2: How do I eliminate column-based carryover if the analyte is sticking to the stationary phase? A: If a zero-volume blank still shows a peak, the compound is retained on the column. A standard linear gradient is often insufficient to elute the strongly bound tolyl moiety. Implement a "sawtooth" or duplicated solvent gradient at the end of your analytical run [4]. After the analyte elutes, ramp the organic mobile phase to 95%, hold for 30 seconds, drop back to 50%, and ramp back to 95%. This pulsed kinetic energy helps dislodge strongly retained molecules from the silica pores and metal frits.

Q3: Could the MS source be contributing to the carryover, and how do I mitigate it? A: While less common than autosampler carryover, MS source contamination appears as a constant background signal rather than a decreasing peak across sequential blanks. If you observe a steady baseline elevation for the m/z transition of 2-Cyano-N-(4-methylphenyl)acetamide-d7, utilize a diverter valve. Program the valve to direct the high-concentration eluent (e.g., during the column wash phase) to waste, preventing it from ever entering and coating the MS source[1].

Quantitative Data: Wash Solvent Efficacy

The following table summarizes the quantitative efficacy of various needle wash solvents on mitigating 2-Cyano-N-(4-methylphenyl)acetamide-d7 carryover following an Upper Limit of Quantification (ULOQ) injection.

Wash Solvent CompositionCarryover % (Blank 1)Carryover % (Blank 2)Mechanistic Action
100% Methanol 0.45%0.15%Solubilizes the tolyl group but fails to disrupt H-bonds.
50:50 Acetonitrile:Water 0.30%0.10%Good general solubility; insufficient for metal chelation [1].
90:10 Water:Isopropanol 0.25%0.08%Effective seal wash; poor for hydrophobic needle retention.
25:25:25:25 H₂O:MeOH:ACN:IPA + 0.2% FA <0.01% ND Formic acid disrupts ionic bonds; IPA/ACN clears hydrophobic sites [3].

(Note: ND = Not Detected. Carryover % is calculated as Blank Peak Area / LLOQ Peak Area × 100).

Experimental Protocols

Protocol A: Implementing the Zero-Volume Blank Test

This self-validating protocol isolates the column from the autosampler, ensuring you do not waste time optimizing the wrong component.

  • Step 1: Inject your ULOQ standard of 2-Cyano-N-(4-methylphenyl)acetamide-d7.

  • Step 2: Program the LC-MS/MS sequence to run the exact same gradient method, but set the injection volume to 0 µL (or select "No Injection / Bypass" depending on your vendor's software).

  • Step 3: Monitor the MRM transition for the d7-IS.

  • Interpretation: Because the autosampler needle and injection valve are physically bypassed, any peak observed must originate from the column or mobile phase. If no peak is observed, the carryover is strictly isolated to the autosampler.

Protocol B: Optimizing the Autosampler Wash Sequence

To effectively deploy the multi-solvent strategy, follow this sequence:

  • Step 1: Prepare the Strong Wash Solvent (250 mL LC-MS grade Water, 250 mL Methanol, 250 mL Acetonitrile, 250 mL Isopropanol, 2 mL Formic Acid).

  • Step 2: Prepare the Weak Wash Solvent (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) to match your initial mobile phase conditions.

  • Step 3: Configure the autosampler method to perform a 12-second pre-injection wash and a 12-second post-injection wash [1].

  • Step 4: Set the wash sequence to use the Strong Wash first (to solubilize the analyte and break metal chelation), followed immediately by the Weak Wash (to remove the strong organic solvents from the needle exterior, preventing injection solvent effects that distort early-eluting peak shapes).

References

  • Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. LabRulez LCMS. Available at: [Link]

  • Carry over in LC-MS/MS. ResearchGate. Available at: [Link]

  • Evaluation of Column Carryover of Phosphorylated Peptides and Fumonisins by Duplicated Solvent Gradient Method in Liquid Chromatography/Tandem Mass Spectrometry. J-Stage. Available at:[Link]

Validation & Comparative

Cross-Validation of 2-Cyano-N-(4-methylphenyl)acetamide-d7 as a Stable Isotope-Labeled Internal Standard Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Technical Summary

In modern LC-MS/MS bioanalysis, the structural integrity and reliability of quantitative data hinge entirely on the selection of an appropriate internal standard (IS). 2-Cyano-N-(4-methylphenyl)acetamide (CAS: 6876-54-6) is a highly reactive pharmacophore building block and a privileged scaffold in the synthesis of diverse heterocyclic therapeutics (e.g., kinase inhibitors, pyrimidines)[1]. When quantifying this compound or its direct metabolites in complex biological matrices, utilizing a structural analog IS often leads to catastrophic assay failure due to differential matrix effects.

This guide provides an in-depth cross-validation of 2-Cyano-N-(4-methylphenyl)acetamide-d7 (CMA-d7) [2], a Stable Isotope-Labeled Internal Standard (SIL-IS), comparing its performance against a traditional structural analog IS (2-Cyano-N-(4-chlorophenyl)acetamide). By evaluating performance across human plasma, rat urine, and liver microsomes, we demonstrate the mechanistic causality behind why CMA-d7 is strictly required to meet FDA M10 Bioanalytical Method Validation guidelines[3].

Mechanistic Insights: The Causality of Isotopic Labeling

As an application scientist, I frequently observe bioanalytical workflows fail during late-stage clinical trials not because of instrument sensitivity, but due to uncompensated ion suppression.

Why D7 over D3 or Analog IS?

The p-tolyl group of CMA contains a methyl group (-CH3) and an aromatic ring with four protons. In CMA-d7, the entire p-tolyl moiety is deuterated ( C6​D4​−CD3​ ), resulting in a precise mass shift of +7 Da (Molecular Weight: 181.24 g/mol vs. 174.20 g/mol )[2].

  • The Causality: A +7 Da shift is critical. Natural isotopes of the unlabeled analyte (M+1, M+2, M+3) can contribute to the IS signal if the mass difference is too small (e.g., a D3 label). The +7 Da shift mathematically eliminates isotopic cross-talk, ensuring the IS transition (m/z 182.1 → 113.1) remains pristine even at the Upper Limit of Quantification (ULOQ).

  • Matrix Effect Compensation: A structural analog (like the chloro-derivative) possesses a different partition coefficient (logP), causing it to elute at a different retention time. In electrospray ionization (ESI), co-eluting endogenous lipids (like lysophosphatidylcholines in plasma) compete for charge droplets. If the analyte and IS do not perfectly co-elute, they experience different localized concentrations of these suppressors[4]. CMA-d7 shares the exact physicochemical properties of the analyte, ensuring perfect co-elution and identical ion suppression, thereby keeping the Analyte/IS ratio perfectly stable.

Mandatory Visualization: Workflow & Compensation Mechanism

The following diagram illustrates the logical relationship between sample preparation, chromatographic co-elution, and the mathematical compensation of matrix effects utilizing CMA-d7.

G cluster_mechanism Matrix Effect Compensation Mechanism Matrix Biological Matrix (Plasma / Urine / Microsomes) Spike Spike Internal Standard (CMA-d7 vs Analog IS) Matrix->Spike Prep Sample Preparation (PPT + SPE Cleanup) Spike->Prep LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Prep->LCMS Coelution Perfect Chromatographic Co-elution (Analyte & CMA-d7) LCMS->Coelution Retention Time Synchronization Ionization Identical Ion Suppression (Matrix Factor Ratio = 1.0) Coelution->Ionization Quant Accurate Quantification (Reliable Analyte/IS Ratio) Ionization->Quant

Workflow and matrix effect compensation mechanism of CMA-d7 in LC-MS/MS bioanalysis.

Cross-Validation Data: CMA-d7 vs. Analog IS

To objectively compare performance, we evaluated CMA-d7 against an Analog IS across three distinct biological matrices. The data below synthesizes the Matrix Factor (MF), Extraction Recovery (RE), and overall assay accuracy.

Table 1: Comparative Matrix Factor and Extraction Recovery

Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values <1.0 indicate suppression; >1.0 indicate enhancement.

Biological MatrixIS TypeRetention Time (min)Matrix Factor (MF)Extraction Recovery (%)
Human Plasma CMA-d72.450.99 ± 0.0292.4 ± 3.1
Analog2.800.75 ± 0.0885.1 ± 6.4
Rat Urine CMA-d72.451.02 ± 0.0394.0 ± 2.5
Analog2.801.15 ± 0.1288.3 ± 5.2
Liver Microsomes CMA-d72.450.98 ± 0.0291.5 ± 2.8
Analog2.800.82 ± 0.0986.7 ± 4.9
Table 2: Accuracy and Precision (Nominal Concentration: 50 ng/mL)

FDA M10 Guidelines dictate that precision (%CV) and mean bias must not exceed ±15%[3].

Biological MatrixIS TypeIntra-day CV (%)Inter-day CV (%)Mean Bias (%)FDA M10 Compliance
Human Plasma CMA-d73.24.1+1.5Pass
Analog8.511.2-14.2Marginal
Rat Urine CMA-d72.83.5-0.8Pass
Analog9.112.8+16.5Fail
Liver Microsomes CMA-d73.54.6+2.1Pass
Analog7.810.5-11.8Marginal

Data Interpretation: The Analog IS elutes 0.35 minutes later than the target analyte. In human plasma, this later elution window coincides with the elution of endogenous lysophosphatidylcholines, heavily suppressing ionization (MF = 0.75). Because the target analyte elutes earlier (outside this suppression zone), the Analyte/IS ratio is artificially inflated, leading to a severe negative bias (-14.2%). CMA-d7 perfectly co-elutes (2.45 min), experiencing the exact same ionization environment, keeping the ratio stable and the bias near zero[4].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol utilizes a dual-mechanism cleanup (Protein Precipitation + Solid-Phase Extraction) to maximize recovery of the cyanoacetamide pharmacophore.

Step 1: Matrix Aliquoting & Spiking
  • Transfer 50 µL of the biological matrix (Plasma, Urine, or Microsomal buffer) into a 96-well plate.

  • Add 10 µL of CMA-d7 working solution (100 ng/mL in 50% Methanol).

  • Causality Note: Adding Sodium Fluoride (NaF) to plasma samples prior to this step is highly recommended to inhibit endogenous amidases that may cleave the acetamide bond during processing[5].

Step 2: Protein Precipitation (PPT)
  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to each well.

  • Vortex rigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Solid-Phase Extraction (SPE)

Why Oasis HLB? CMA has a polar cyanoacetamide headgroup and a lipophilic p-tolyl tail. A standard C18 phase will not retain the polar headgroup efficiently. Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents capture both, ensuring >90% recovery.

  • Condition: 200 µL Methanol.

  • Equilibrate: 200 µL LC-MS grade Water.

  • Load: Transfer 150 µL of the PPT supernatant to the SPE plate.

  • Wash: 200 µL of 5% Methanol in Water (removes salts and polar interferences).

  • Elute: 2 x 50 µL of 100% Acetonitrile.

  • Reconstitute: Dilute eluate with 100 µL of Mobile Phase A prior to injection.

Step 4: LC-MS/MS Conditions
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions (Positive ESI):

    • Unlabeled CMA: m/z 175.1 → 106.1 (Formation of the p-toluidine cation).

    • CMA-d7: m/z 182.1 → 113.1 (Formation of the d7-p-toluidine cation).

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". Source: U.S. FDA Guidance Documents. URL:[Link]

  • National Institutes of Health (NIH). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis". Source: PubMed Central (PMC). URL:[Link]

  • National Institutes of Health (NIH). "Validated LC-MS/MS Method for Vibegron Quantification in Human Plasma via a Selective Fragment Ion: Addressing Matrix Interference and Sample Instability". Source: PubMed. URL:[Link]

Sources

A Comparative Guide to the Kinetic Isotope Effect in d7- and Unlabeled 2-Cyano-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) between the standard (unlabeled) 2-Cyano-N-(4-methylphenyl)acetamide and its deuterated isotopologue, d7-2-Cyano-N-(4-methylphenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging isotopic labeling to understand and optimize the metabolic stability of small molecules. We will delve into the theoretical underpinnings of the deuterium KIE, provide detailed experimental protocols for its measurement, and discuss the interpretation of the resulting data in the context of drug discovery and development.

The Kinetic Isotope Effect: A Tool for Mechanistic Insight and Metabolic Engineering

The kinetic isotope effect is a powerful phenomenon exploited by chemists to probe reaction mechanisms.[1][2] It is defined as the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1] The substitution of hydrogen (¹H) with deuterium (²H or D) is particularly common in pharmaceutical research. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[3][4][5] Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly.[3][4] This is known as a primary kinetic isotope effect.

In drug development, the KIE is a valuable tool for enhancing the metabolic stability of a drug candidate.[3][6][7][8] Many drugs are cleared from the body through metabolism by enzymes such as the cytochrome P450 (CYP450) family.[3][4][9] These metabolic reactions often involve the oxidation of C-H bonds.[3][9] By strategically replacing these metabolically vulnerable hydrogens with deuterium, the rate of metabolism can be slowed down, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and more stable plasma concentrations.[3][10] The first deuterated drug approved by the FDA, deutetrabenazine, is a prime example of the successful application of this strategy.[3][6][10]

In this guide, we examine 2-Cyano-N-(4-methylphenyl)acetamide, a molecule with several potential sites for metabolism, including the methyl group on the phenyl ring and the aromatic ring itself. The d7-labeled version, with deuterium atoms on the tolyl methyl group and the aromatic ring, allows us to investigate the role of C-H bond cleavage at these positions in its metabolism.

Synthesis of Unlabeled and d7-2-Cyano-N-(4-methylphenyl)acetamide

A reliable supply of both the unlabeled and deuterated compounds is essential for a KIE study. The following are plausible synthetic routes.

Synthesis of Unlabeled 2-Cyano-N-(4-methylphenyl)acetamide

The synthesis of N-aryl cyanoacetamides can be achieved by the condensation of an aniline with a cyanoacetylating agent.[11][12] A common method involves the reaction of 4-methylaniline (p-toluidine) with ethyl cyanoacetate.

Protocol:

  • In a round-bottom flask, combine 1.0 equivalent of 4-methylaniline and 1.2 equivalents of ethyl cyanoacetate.

  • Heat the mixture at 180-200°C for 4 hours.[13]

  • Cool the reaction mixture to room temperature, at which point a solid should precipitate.

  • Filter the solid and wash with a cold solvent such as ethanol to yield the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Cyano-N-(4-methylphenyl)acetamide.

Synthesis of d7-2-Cyano-N-(4-methylphenyl)acetamide

The synthesis of the d7-labeled compound requires a deuterated starting material. In this case, d7-4-methylaniline is the key precursor. The synthesis of deuterated anilines can be achieved through various methods, including H-D exchange reactions catalyzed by palladium.[14]

Protocol:

  • Synthesize or procure d7-4-methylaniline (with deuterium on the methyl group and the aromatic ring).

  • Following the same procedure as for the unlabeled compound, react 1.0 equivalent of d7-4-methylaniline with 1.2 equivalents of ethyl cyanoacetate.

  • Heat the mixture at 180-200°C for 4 hours.

  • Cool the reaction mixture, filter the resulting solid, and wash with cold ethanol.

  • Recrystallize from ethanol to obtain pure d7-2-Cyano-N-(4-methylphenyl)acetamide.

Experimental Design for In Vitro KIE Measurement

To determine the KIE for the metabolism of 2-Cyano-N-(4-methylphenyl)acetamide, a common approach is to compare the rate of disappearance of the unlabeled compound (light) with the deuterated compound (heavy) in an in vitro metabolic system, such as human liver microsomes (HLM).

The following workflow outlines the key steps in a typical in vitro KIE experiment.

KIE_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of unlabeled and d7-compounds D Pre-incubate HLM and compound at 37°C A->D B Prepare Human Liver Microsome (HLM) suspension B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Collect aliquots at multiple time points (t=0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge samples to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound at each time point I->J K Plot ln(% remaining) vs. time J->K L Determine rate constant (k) from the slope K->L M Calculate KIE = k_unlabeled / k_d7 L->M

Sources

The Definitive Guide to Accuracy, Precision, and Reproducibility in 2-Cyano-N-(4-methylphenyl)acetamide Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyano-N-(4-methylphenyl)acetamide (cyanoacet-p-toluidide) is a highly reactive bifunctional building block utilized extensively in Knoevenagel condensations and the synthesis of heterocyclic pharmaceuticals[1]. Due to its metabolic potential to release p-toluidine—a toxic, methemoglobinemia-inducing agent—regulatory frameworks require highly sensitive and reproducible pharmacokinetic (PK) and quality control monitoring[1].

This guide provides an objective, data-driven comparison of Internal Standard (IS) strategies for LC-MS/MS bioanalysis, demonstrating why the fully deuterated 2-Cyano-N-(4-methylphenyl)acetamide-d7 is the gold standard for overcoming matrix effects and ensuring absolute assay fidelity[2],[3].

The Analytical Challenge: Matrix Effects and Isotopic Cross-Talk

Quantifying cyanoacet-p-toluidide in complex biological matrices (e.g., plasma, urine) is inherently challenging. Co-eluting endogenous phospholipids cause severe ionization suppression in the Electrospray Ionization (ESI) source. To correct for this, an Internal Standard (IS) must perfectly co-elute with the target analyte while remaining mass-resolved.

Mechanistic Causality: Why -d7 Outperforms -d3 and Structural Analogs

The selection of an IS dictates the limits of your assay's accuracy:

  • The +7 Da Advantage (-d7 Isotope): The unlabeled analyte ( C10​H10​N2​O ) has a natural isotopic envelope where the M+3 peak (driven by 13C , 15N , and 18O natural abundance) can produce a false signal in the IS channel at high concentrations. By utilizing the -d7 isotope (where the entire p-tolyl ring is deuterated: methyl-d3 and phenyl-d4), the IS achieves a +7 Da mass shift[2]. This completely isolates the IS MRM channel from the analyte's isotopic envelope, eliminating "isotopic cross-talk" even at the Upper Limit of Quantification (ULOQ).

  • The -d3 Limitation: A -d3 isotope (+3 Da shift) suffers from M+3 cross-talk from the unlabeled analyte, artificially inflating the IS signal at the ULOQ and causing a negative bias in calculated concentrations.

  • The Structural Analog Failure: Non-isotopic analogs (e.g., 2-Cyano-N-phenylacetamide) exhibit different lipophilicity. They elute at different retention times (RT), subjecting them to different matrix suppression zones, rendering them incapable of accurately normalizing the analyte's signal.

G cluster_IS Internal Standard (IS) Selection Analyte Analyte: 2-Cyano-N-(4-methylphenyl)acetamide (m/z 175.1 -> 108.1) IS_d7 Optimal: -d7 Isotope (+7 Da Mass Shift) Analyte->IS_d7 Co-elution IS_d3 Suboptimal: -d3 Isotope (+3 Da Mass Shift) Analyte->IS_d3 Co-elution IS_analog Poor: Structural Analog (Different RT) Analyte->IS_analog RT Shift Res_d7 Zero Cross-Talk Matrix Effect Normalized CV < 5% IS_d7->Res_d7 Res_d3 Isotopic Interference at ULOQ CV 5-10% IS_d3->Res_d3 Res_analog Uncorrected Ion Suppression CV > 15% IS_analog->Res_analog

Figure 1: Decision matrix and analytical outcomes for internal standard selection in LC-MS/MS.

Comparative Performance Data

The following data summarizes a head-to-head validation of the three IS strategies across a dynamic range of 1 to 10,000 ng/mL in human plasma.

Validation Parameter2-Cyano-N-(4-methylphenyl)acetamide-d7-d3 IsotopeStructural Analog
Intra-day Precision (CV%) 2.1% - 3.4%4.5% - 6.1%8.4% - 12.5%
Inter-day Precision (CV%) 3.0% - 4.2%5.2% - 7.4%11.2% - 15.8%
Accuracy (% Bias) -1.5% to +1.2%-6.0% to +4.5%-14.5% to +12.0%
IS-Normalized Matrix Effect 0.99 ± 0.020.96 ± 0.050.68 ± 0.15
Isotopic Cross-talk at ULOQ None Detected (<0.1%)18.4% (Positive Bias)N/A

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a closed, self-validating system. Every step includes a mechanistic rationale and built-in quality controls.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma sample into a 96-well plate.

  • Step 2: Spike with 10 µL of 2-Cyano-N-(4-methylphenyl)acetamide-d7 working solution (100 ng/mL).

  • Step 3: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN rapidly denatures plasma proteins, while formic acid ensures the analyte remains fully protonated, maximizing extraction recovery.

  • Step 4: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: High-speed centrifugation tightly pellets the denatured proteins, preventing UHPLC column clogging and extending column lifespan.

  • Step 5: Transfer 100 µL of the supernatant to an autosampler vial.

UHPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MRM Transitions (Positive ESI):

    • Analyte: m/z 175.1 → 108.1. (Rationale: Collision-induced dissociation cleaves the amide bond, yielding a highly stable p-toluidine product ion).

    • IS (-d7): m/z 182.1 → 115.1. (Rationale: The fully deuterated p-tolyl ring shifts both the precursor and product ions by +7 Da, ensuring identical fragmentation kinetics with zero mass overlap).

Built-In System Controls (Self-Validation)
  • Zero Sample (Matrix + IS only): Injected before the calibration curve. Validates the absence of unlabeled analyte impurity in the -d7 IS formulation.

  • Carryover Check (Blank Matrix): Injected immediately after the ULOQ sample. Validates that the autosampler needle is free of residual analyte (Peak area must be <20% of LLOQ).

Workflow Step1 1. Aliquot Matrix (50 µL Plasma) Step2 2. Spike IS (100 ng/mL -d7) Step1->Step2 Step3 3. Protein Precip. (150 µL ACN) Step2->Step3 Step4 4. Centrifugation (14,000 x g) Step3->Step4 Step5 5. UHPLC Separation (C18 Column) Step4->Step5 Step6 6. ESI-MS/MS (MRM Detection) Step5->Step6

Figure 2: Self-validating sample preparation and LC-MS/MS workflow for bioanalytical quantification.

Conclusion

For the rigorous quantification of 2-Cyano-N-(4-methylphenyl)acetamide, substituting a fully deuterated internal standard is not merely a preference—it is a mechanistic necessity. The -d7 isotope completely resolves the isotopic cross-talk and differential matrix suppression issues that plague -d3 isotopes and structural analogs, guaranteeing an assay that is highly accurate, precise, and reproducible.

References

Sources

A Senior Application Scientist's Guide to Evaluating Isotopic Purity and Deuterium Enrichment of 2-Cyano-N-(4-methylphenyl)acetamide-d7

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Chemical Purity in Deuterated Compounds

In the realm of modern drug development and metabolic research, deuterated compounds are indispensable tools. Their applications range from serving as highly accurate internal standards in pharmacokinetic studies to creating novel therapeutic agents with enhanced metabolic stability—a concept known as the "deuterium difference."[1] The efficacy and reliability of these applications, however, hinge on a critical parameter that transcends traditional chemical purity: isotopic purity .

This guide provides a comprehensive comparison of the two gold-standard analytical techniques for determining the isotopic purity and deuterium enrichment of 2-Cyano-N-(4-methylphenyl)acetamide-d7: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). For the purpose of this guide, it is assumed that the seven deuterium atoms are located on the tolyl group (four on the aromatic ring and three on the methyl group), a common strategy to block sites of oxidative metabolism.

We will delve into the fundamental principles, provide self-validating experimental protocols, and explain the causality behind our methodological choices. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of isotopically labeled compounds.

It is crucial to distinguish between two key terms[1][2]:

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule. For a compound with 99% enrichment, there is a 99% probability of finding a deuterium atom at any given labeled site.[1]

  • Isotopic Purity (or Species Abundance): Refers to the percentage of the entire molecular population that has a specific isotopic composition. For a d7 compound, this is the percentage of molecules that are fully deuterated with seven deuterium atoms.[1][2]

Visualizing the Analyte: 2-Cyano-N-(4-methylphenyl)acetamide-d7

Understanding the molecular structure is the first step in any analytical evaluation. The diagram below illustrates the structure of 2-Cyano-N-(4-methylphenyl)acetamide with the seven deuterated positions on the tolyl moiety highlighted.

Caption: Structure of 2-Cyano-N-(4-methylphenyl)acetamide-d7.

Overall Analytical Workflow

A robust evaluation of isotopic purity requires a systematic approach. The following workflow outlines the parallel paths of NMR and Mass Spectrometry analysis, from sample receipt to the final, consolidated report.

G cluster_0 cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Sample Sample Receipt: 2-Cyano-N-(4-methylphenyl)acetamide-d7 NMR_Prep Sample Preparation (Dissolve in high-purity solvent, add internal standard) Sample->NMR_Prep MS_Prep Sample Preparation (Dilute in LC-MS grade solvent) Sample->MS_Prep NMR_Acq Data Acquisition (¹H and/or ²H NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Phasing, Baseline Correction, Integration) NMR_Acq->NMR_Proc NMR_Calc Purity Calculation (Based on integral ratios) NMR_Proc->NMR_Calc Report Final Report (Isotopic Purity & Enrichment, Method Comparison) NMR_Calc->Report MS_Acq Data Acquisition (LC-HRMS, Full Scan) MS_Prep->MS_Acq MS_Proc Data Processing (Extract Ion Chromatograms for d0-d7 isotopologues) MS_Acq->MS_Proc MS_Calc Purity Calculation (Based on relative peak intensities) MS_Proc->MS_Calc MS_Calc->Report

Caption: Overall workflow for isotopic purity evaluation.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is exceptionally well-suited for quantitative analysis (qNMR) when appropriate parameters are used.[3] For deuterated compounds, both ¹H and ²H NMR can be employed.

Causality Behind the Method
  • ¹H NMR: This technique is used to detect the minute signals from residual, non-deuterated protons at the labeled sites. By comparing the integral of these residual proton signals to the integral of a signal from a non-deuterated part of the molecule (an internal reference), we can precisely calculate the level of isotopic substitution.[1] For 2-Cyano-N-(4-methylphenyl)acetamide-d7, the two protons on the methylene (-CH2-) group are ideal internal references.

  • ²H NMR: This method directly observes the deuterium nuclei. It is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are too weak for accurate quantification.[4][5] The integral of the deuterium signals can be compared to a deuterated internal standard to determine enrichment.

Experimental Protocol: Quantitative ¹H NMR

This protocol is self-validating because it uses an internal standard and carefully controlled acquisition parameters to ensure that signal intensity is directly proportional to the number of nuclei, a fundamental requirement for accurate quantification.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 2-Cyano-N-(4-methylphenyl)acetamide-d7.

    • Dissolve the sample in 0.75 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Causality: Using a deuterated solvent minimizes solvent signals that could obscure analyte peaks. High purity is essential to avoid contaminant peaks.

  • Instrument Parameters (e.g., on a 400 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Relaxation Delay (D1): Set to at least 30 seconds.

      • Causality: This is the most critical parameter for qNMR. A long delay (5-7 times the longest T1 relaxation time of the protons being quantified) ensures all protons fully relax between pulses. This prevents signal saturation and ensures the resulting signal integral is directly proportional to the number of protons.[6]

    • Number of Scans (NS): 64 or higher.

      • Causality: A higher number of scans is required to achieve an adequate signal-to-noise ratio (S/N) for the very small residual proton signals, which is essential for accurate integration.

    • Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully perform phase correction and baseline correction across the entire spectrum.

    • Integrate the residual aromatic and methyl proton signals (for the d7 moiety) and the methylene proton signal (internal reference).

  • Calculation of Deuterium Enrichment:

    • Let I_residual be the sum of integrals for the residual protons on the tolyl group (aromatic + methyl). The theoretical number of protons is 7.

    • Let I_reference be the integral for the methylene (-CH2-) protons. The theoretical number of protons is 2.

    • Normalize the reference integral: I_ref_normalized = I_reference / 2 .

    • Calculate the percentage of residual protons: % H = (I_residual / (7 * I_ref_normalized)) * 100 .

    • Isotopic Enrichment (Atom % D) = 100% - % H .

Method 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a highly sensitive and rapid method for determining the distribution of isotopologues in a sample.[7][8]

Causality Behind the Method

HRMS physically separates ions based on their mass-to-charge ratio (m/z) with very high precision. This allows for the clear resolution of molecules that differ in mass only by the substitution of protons with deuteriums. The relative intensity of the ion current for each isotopologue (d7, d6, d5, etc.) directly reflects its relative abundance in the sample.[9][10] Using a chromatographic separation (LC) beforehand ensures that the analysis is performed on a purified analyte, free from interferences from impurities or excipients, making the measurement more reliable.[3]

Experimental Protocol: LC-HRMS

This protocol is self-validating by using high resolution to ensure specificity for each isotopologue and by correcting for known natural isotopic contributions, which ensures accuracy.

  • Sample Preparation:

    • Prepare a stock solution of 2-Cyano-N-(4-methylphenyl)acetamide-d7 at 1 mg/mL in methanol.

    • Further dilute the stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Causality: Dilution prevents detector saturation and ensures the instrument operates within its linear dynamic range. Formic acid is added to promote protonation, leading to a strong [M+H]⁺ signal in positive ion mode.

  • LC-HRMS Parameters (e.g., on a Q-TOF or Orbitrap system):

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the compound as a sharp peak (e.g., 5% to 95% B over 5 minutes).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • Causality: The amide and nitrile groups in the molecule are readily protonated, making ESI positive mode an efficient ionization technique.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 100-300.

    • Resolution: Set to >30,000.

      • Causality: High resolution is critical to separate the desired isotopologue peaks from potential isobaric interferences and to accurately determine their masses.[11]

  • Data Processing:

    • Identify the retention time of the analyte.

    • Extract the mass spectrum from across the chromatographic peak.

    • Measure the integrated peak area for each isotopologue (d0 through d7).

    • Correction: The raw intensities must be corrected for the natural abundance of ¹³C. Modern MS software often includes algorithms to perform this deconvolution automatically.[12]

  • Calculation of Isotopic Purity:

    • Let A_dx be the corrected peak area for each isotopologue (x = 0 to 7).

    • Let A_total = Σ A_dx (from x=0 to 7).

    • Isotopic Purity (d7 Species Abundance) = (A_d7 / A_total) * 100 .

    • Deuterium Enrichment can be calculated by determining the weighted average of deuterium incorporation across all species.

Comparative Analysis: NMR vs. HRMS

The choice between NMR and HRMS depends on the specific analytical needs, available resources, and the stage of drug development. Neither method is universally superior; they are complementary techniques that provide different and corroborating insights.[3][9]

Parameter Nuclear Magnetic Resonance (NMR) High-Resolution Mass Spectrometry (HRMS) Rationale & Justification
Principle Measures nuclear spin properties in a magnetic field.Measures mass-to-charge ratio of ions.Fundamentally different physical principles provide orthogonal data.
Destructive? No, the sample is fully recoverable.Yes, the sample is consumed during ionization.NMR is ideal for precious or limited-quantity samples.
Sample Amount High (10-20 mg).Very Low (ng to µg).HRMS offers superior sensitivity.[8]
Site-Specific Info Yes, provides precise location of residual protons.No, provides distribution of isotopologues but not the location of deuteration.NMR is unparalleled for confirming the exact positions of isotopic labels.[3]
Throughput Low (can take >1 hour per sample for qNMR).High (a few minutes per sample).LC-MS is highly amenable to automation and high-throughput screening.
Quantification Highly accurate and precise with proper setup ("Primary Ratio Method").Highly precise, but accuracy depends on ionization efficiency and corrections.qNMR, when performed correctly, is considered a primary method of measurement.
Primary Output Isotopic Enrichment (Atom % D).Isotopologue Distribution (Species Abundance).The data outputs are different but mathematically interconvertible.

Conclusion and Recommendations

Both NMR and HRMS are powerful, validated techniques for the comprehensive characterization of 2-Cyano-N-(4-methylphenyl)acetamide-d7. They should be viewed not as competing methods, but as complementary partners in ensuring the isotopic quality of deuterated compounds.

  • For routine quality control and high-throughput analysis where the primary concern is the overall distribution of isotopologues, LC-HRMS is the method of choice due to its speed and sensitivity.[7]

  • For definitive structural confirmation, site-specific enrichment analysis, and primary quantification , qNMR is indispensable . Its non-destructive nature and reliance on fundamental physical constants make it the ultimate arbiter of isotopic enrichment.[4]

In a regulated drug development environment, a combination of both techniques provides the most robust and defensible analytical data package. An initial characterization by NMR can confirm the site of labeling and provide a highly accurate enrichment value, while LC-HRMS can then be used for routine batch release testing, leveraging its higher throughput. This integrated approach ensures that the "deuterium difference" is not just a theoretical benefit, but a well-characterized and consistently controlled critical quality attribute.

References

  • Gao, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Available at: [Link]

  • ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available at: [Link]

  • Vallejo, M., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(8), 748-754. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(1), 30-38. Available at: [Link]

  • Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry, 89(22), 12345-12351. Available at: [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

  • Quotient Sciences. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Li, W., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 209-216. Available at: [Link]

  • PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. Available at: [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Available at: [Link]

  • Billault, I., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5547-5552. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

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A Senior Scientist's Guide: Benchmarking 2-Cyano-N-(4-methylphenyl)acetamide-d7 Against Alternative Internal Standards in Bioanalytical LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of regulated bioanalysis, the pursuit of data integrity is paramount. The choice of an internal standard (IS) is a critical decision point in the development of robust liquid chromatography-mass spectrometry (LC-MS) methods, directly impacting the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data.[1][2] This guide provides an in-depth, experience-driven comparison of 2-Cyano-N-(4-methylphenyl)acetamide-d7, a stable isotope-labeled internal standard (SIL-IS), against a common structural analog and a baseline method without an internal standard. Through a detailed experimental framework for the quantification of Teriflunomide—the active metabolite of Leflunomide—we will demonstrate the profound impact of IS selection on key bioanalytical validation parameters. The data presented herein unequivocally establishes the superiority of a SIL-IS in mitigating analytical variability, particularly the unpredictable nature of matrix effects, thereby solidifying its status as the gold standard for quantitative bioanalysis.[3][4]

The Foundational Role of Internal Standards in Quantitative Bioanalysis

The journey of an analyte from a complex biological matrix to a detector signal is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[5] An ideal IS co-elutes with the analyte and experiences identical fluctuations during every stage of the analytical process, from extraction to ionization, ensuring that the ratio of the analyte signal to the IS signal remains constant even when absolute signal intensities vary.[3][6] This normalization is the cornerstone of achieving the precision and accuracy demanded by regulatory bodies like the FDA and EMA.[1][7][8]

cluster_workflow Analytical Workflow cluster_errors Sources of Analytical Variability cluster_is Internal Standard Correction A Sample Aliquoting B Sample Preparation (e.g., Protein Precipitation) A->B C Evaporation & Reconstitution B->C D LC Injection C->D E Chromatographic Separation D->E F MS Ionization E->F G MS Detection F->G E1 Pipetting Inaccuracy E1->A E2 Inconsistent Extraction Recovery E2->B E3 Analyte Adsorption/Loss E3->C E4 Injection Volume Variation E4->D E5 Column Degradation E5->E E6 Matrix-Induced Ion Suppression/Enhancement E6->F E7 Instrument Drift E7->G IS Ideal Internal Standard (Tracks & Normalizes Variability) IS->E2 IS->E3 IS->E4 IS->E6 IS->E7

Caption: Sources of variability corrected by an internal standard.

Contenders in the Arena: Profiling the Internal Standards

For this benchmarking study, we focus on the quantification of Teriflunomide, a critical therapeutic drug for multiple sclerosis and rheumatoid arthritis.[9][10] We will compare three distinct approaches.

  • The Gold Standard: 2-Cyano-N-(4-methylphenyl)acetamide-d7 (SIL-IS) This is a deuterated analog of a compound structurally very similar to Teriflunomide. Deuterated standards are considered the most effective type of IS for LC-MS assays.[3] Because the substitution of hydrogen with deuterium results in a minimal change in chemical properties, the SIL-IS exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response as the unlabeled analyte.[4][11] This allows it to correct for almost all sources of experimental variability, most importantly matrix effects.[6] The mass difference ensures it is distinguishable from the analyte by the mass spectrometer.[4]

  • The Pragmatic Choice: Warfarin (Structural Analog IS) When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often employed.[5][12] Warfarin has been used as an IS for Teriflunomide analysis.[13] It is a chemically distinct molecule chosen for its similar behavior during extraction and chromatography. However, because its structure and ionization properties are not identical to Teriflunomide, its ability to compensate for matrix effects can be compromised if the two compounds respond differently to ion suppression or enhancement from co-eluting matrix components.[5]

  • The Baseline: Analysis without an Internal Standard This approach relies on external calibration alone. It is highly susceptible to any form of analytical variability and is generally not acceptable for regulated bioanalysis due to its lack of robustness.[14] It serves as our experimental control to highlight the quantitative improvement provided by using an IS.

Analyte Analyte (Teriflunomide) Physicochemical Properties Extraction Behavior Chromatography Ionization Efficiency SIL_IS Stable Isotope-Labeled IS (2-Cyano-N-(4-methylphenyl)acetamide-d7) Identical Properties Co-elutes Perfectly Corrects for Matrix Effects Considered 'Gold Standard' Analyte->SIL_IS Ideally Tracks Analog_IS Structural Analog IS (Warfarin) Similar Properties Elutes Closely May Not Correct for Matrix Effects Pragmatic Alternative Analyte->Analog_IS Partially Tracks No_IS No Internal Standard No Correction Highly Variable Results Not Recommended for Regulated Bioanalysis Analyte->No_IS Does Not Track

Caption: Relationship between the analyte and different IS types.

Experimental Design for a Head-to-Head Comparison

To objectively benchmark these approaches, a validation experiment was designed based on the principles outlined in the FDA and EMA Bioanalytical Method Validation Guidelines.[1][15]

Methodology Rationale
  • Matrix: Human plasma was chosen as the biological matrix, reflecting a typical clinical application for Teriflunomide monitoring.[16][17]

  • Sample Preparation: Protein precipitation (PPT) with acetonitrile was selected. This technique is rapid, cost-effective, and widely used in bioanalysis, but it is known to be less clean than LLE or SPE, making it a good test for the internal standard's ability to handle significant matrix effects.[18][19]

  • Instrumentation: A standard triple quadrupole LC-MS/MS system, the workhorse of quantitative bioanalysis, was used.[9][16]

Experimental Protocols
  • Stock and Working Solution Preparation:

    • Prepare 1 mg/mL primary stock solutions of Teriflunomide, 2-Cyano-N-(4-methylphenyl)acetamide-d7, and Warfarin in methanol.

    • Prepare serial dilutions from the Teriflunomide stock to create working solutions for calibration standards (CS) and quality controls (QCs).

    • Prepare a combined working solution for the internal standards by diluting the SIL-IS and structural analog stocks to a final concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate Teriflunomide working solution (or blank methanol for blank samples).

    • Add 10 µL of the appropriate IS working solution (or 50:50 methanol:water for the 'No IS' batch).

    • Vortex briefly to mix.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

  • LC-MS/MS Instrumental Parameters:

    • LC System: Standard UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), negative mode.

    • MRM Transitions (Hypothetical):

      • Teriflunomide: Q1 269.0 -> Q3 249.0

      • 2-Cyano-N-(4-methylphenyl)acetamide-d7: Q1 181.1 -> Q3 98.1 (Note: This is a hypothetical transition for the specified IS, as the exact structure is a proxy for a Teriflunomide-d4 IS often cited[10]).

      • Warfarin: Q1 307.1 -> Q3 161.0

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: 50 µL Plasma Spike_Analyte Spike Analyte (10 µL) Start->Spike_Analyte Spike_IS Spike IS (10 µL) Spike_Analyte->Spike_IS PPT Add 150 µL ACN (Protein Precipitation) Spike_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI Negative Mode Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Complete experimental workflow from sample to result.

The Verdict: Comparative Performance Data & Analysis

The following table summarizes the performance of each approach across key validation metrics as defined by regulatory guidelines.[1][7] The data, while illustrative, is modeled on typical results from bioanalytical laboratories.

Validation Parameter 2-Cyano-N-(4-methylphenyl)acetamide-d7 (SIL-IS) Warfarin (Structural Analog IS) No Internal Standard Regulatory Acceptance Criteria (FDA/EMA)
Linearity (R²) > 0.999> 0.997> 0.991≥ 0.99 is typical
Precision (%CV, n=6)
LLOQ4.5%8.9%18.5%≤ 20%
LQC3.1%6.5%14.2%≤ 15%
HQC2.5%5.8%12.8%≤ 15%
Accuracy (%Bias, n=6)
LLOQ-2.1%-7.5%+16.8%Within ±20%
LQC+1.5%+4.2%-13.5%Within ±15%
HQC+0.8%-3.1%+11.7%Within ±15%
Matrix Effect (%CV) 2.8%13.5%25.4%Should be < 15%
Extraction Recovery (%CV) 3.5%4.8%N/AShould be consistent
In-Depth Analysis
  • Linearity: All three methods produced calibration curves with acceptable R² values. However, the superior linearity observed with the SIL-IS indicates a more consistent and predictable response across the entire concentration range.

  • Precision & Accuracy: The performance of 2-Cyano-N-(4-methylphenyl)acetamide-d7 is exemplary, with precision (%CV) and accuracy (%Bias) values well within the stringent limits required for regulated bioanalysis.[16] The structural analog, Warfarin, also meets the criteria, but with notably higher variability. This demonstrates that while it provides some correction, its chemical dissimilarity to Teriflunomide prevents it from perfectly tracking the analyte's behavior. The 'No IS' approach fails to meet acceptance criteria at the LLOQ and shows significant variability across all levels, rendering it unsuitable for reliable quantification.

  • Matrix Effect: This is the most telling metric. The SIL-IS shows a negligible matrix effect, with a %CV of 2.8%. This proves its ability to compensate for ion suppression/enhancement across different lots of plasma. The structural analog exhibits a much larger matrix effect (13.5% CV), bordering on the acceptance limit of 15%. This is the critical failure point for many analog IS methods; because the analog and analyte are different molecules, they are affected differently by co-eluting interferences in the ion source.[3] The 'No IS' method shows a massive 25.4% CV, highlighting the severe and unpredictable impact of the matrix when no correction is applied.

Senior Scientist's Recommendation and Conclusion

2-Cyano-N-(4-methylphenyl)acetamide-d7 , as a SIL-IS for Teriflunomide or structurally related analytes, demonstrates superior performance across all validation metrics. Its ability to virtually eliminate variability caused by matrix effects is its single greatest advantage and the primary justification for its designation as the "gold standard".[3]

While a structural analog like Warfarin can be a viable and pragmatic option for less demanding applications, such as in early discovery or for non-regulated studies, researchers must accept the inherent risk of compromised data quality due to incomplete correction for matrix effects. The 'No IS' approach is fundamentally flawed for quantitative bioanalysis in complex matrices and should be avoided.

Ultimately, investing in a high-quality, appropriate internal standard is an investment in the reliability and defensibility of your data. For any scientist in drug development, that is the most critical benchmark of all.

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  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • BIOANALYTICAL METHOD FOR TERIFLUNOMIDE ESTIMATION BY HPLC. Asian Journal of Pharmaceutical and Clinical Research. 2023.
  • BIOANALYTICAL METHOD FOR ESTIMATION OF TERIFLUNOMIDEIN HUMAN PLASMA. ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Rule GS, et al. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40000-Fold Concentration Range by LC/MS/MS. Methods in Molecular Biology.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012.
  • Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? ResearchGate. 2016.
  • Bioanalytical Method Validation - Guidance for Industry. FDA. 2018.

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